Technical Documentation Center

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
  • CAS: 1188442-45-6

Core Science & Biosynthesis

Foundational

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one chemical structure and physicochemical properties

An In-Depth Technical Guide to 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Executive Summary This technical guide provides a comprehensive overview of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, a heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Executive Summary

This technical guide provides a comprehensive overview of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, a heterocyclic compound belonging to the quinazolinone class. While specific research on this particular molecule is limited, the quinazolinone scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of demonstrated biological activities. This document consolidates the available chemical data, presents a reasoned analysis of its physicochemical properties, proposes a logical synthetic pathway, and explores its potential applications based on the established profile of related compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and evaluate this molecule for further investigation.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant therapeutic value. The quinazolinone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. Compounds incorporating this structure have been successfully developed into drugs and are actively investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The 7-bromo substitution on the quinazolinone ring is a particularly valuable feature, serving not only to modulate the electronic and lipophilic properties of the molecule but also acting as a versatile chemical handle for further structural modifications via cross-coupling reactions.[4]

Compound Identification and Chemical Structure

The precise arrangement of atoms and functional groups defines the chemical identity and reactivity of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Chemical Structure:

Caption: Chemical structure of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Key Identifiers:

PropertyValueSource
IUPAC Name 7-Bromo-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one-
CAS Number 1188442-45-6[5][6]
Molecular Formula C₉H₉BrN₂O[5]
Molecular Weight 241.09 g/mol [5]
InChI Key VHLNLZDBVKALSM-UHFFFAOYSA-N[5]

Physicochemical Properties

PropertyValueNotes
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not availableExpected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
pKa (Predicted) Data not availableThe N1-H proton is weakly acidic.
LogP (Predicted) Data not availableThe presence of the bromine atom increases lipophilicity.

Synthesis and Mechanistic Considerations

While a specific, published synthetic route for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one was not identified, a logical and efficient pathway can be proposed based on established methodologies for quinazolinone synthesis. The following workflow outlines a plausible two-step approach starting from a commercially available precursor.

SynthesisWorkflow start 2-Amino-4-bromobenzamide reagent1 Triphosgene or CDI (Carbonyl Source) Solvent: THF or Dioxane intermediate 7-Bromo-3,4-dihydroquinazolin-2(1H)-one start->intermediate reagent1->intermediate Step 1: Cyclization reagent2 1. Base (e.g., NaH) 2. Methyl Iodide (CH3I) Solvent: DMF product 7-Bromo-3-methyl-3,4- dihydroquinazolin-2(1H)-one intermediate->product reagent2->product Step 2: N-Methylation

Caption: Proposed synthetic workflow for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Mechanistic Insights:

  • Step 1: Cyclization: The synthesis begins with the cyclization of 2-amino-4-bromobenzamide. The use of a carbonyl source like triphosgene or carbonyldiimidazole (CDI) is a standard method for forming the urea-like functionality within the heterocyclic ring. The reaction proceeds via the nucleophilic attack of the primary amine onto the carbonyl source, followed by an intramolecular cyclization with the amide nitrogen to form the stable 6-membered ring.

  • Step 2: N-Methylation: The second step involves the selective alkylation of the N3 nitrogen. A strong, non-nucleophilic base such as sodium hydride (NaH) is employed to deprotonate the more acidic N1 proton. However, the resulting anion may exist in equilibrium, and subsequent alkylation with methyl iodide often occurs at the N3 position, driven by thermodynamic or kinetic factors specific to this scaffold. This step introduces the methyl group required in the final product.

Spectroscopic Characterization (Predicted)

For a researcher synthesizing or analyzing this compound, the following spectroscopic signatures would be anticipated:

  • ¹H NMR:

    • Aromatic Protons: Three protons in the aromatic region (approx. δ 6.8-7.8 ppm). The splitting patterns will be complex due to the bromine and amide/amine substituents.

    • Methylene Protons (C4-H₂): A singlet or a pair of doublets (AB quartet) around δ 4.0-4.5 ppm.

    • N-Methyl Protons (N3-CH₃): A sharp singlet around δ 3.0-3.3 ppm.

    • Amide Proton (N1-H): A broad singlet that may be exchangeable with D₂O, typically appearing downfield (δ 8.0-9.5 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon (C2): A signal in the range of δ 160-170 ppm.

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), including the carbon bearing the bromine (C7) which will appear at a characteristic shift.

    • Methylene Carbon (C4): A signal around δ 45-55 ppm.

    • N-Methyl Carbon: A signal around δ 28-35 ppm.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak ([M]⁺) and the [M+2]⁺ peak will appear with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Potential Applications in Drug Discovery

Given the extensive biological activities of the quinazolinone family, 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one represents a promising starting point for drug discovery programs.

  • Oncology: Numerous quinazolinone derivatives have been investigated as cytotoxic agents against various cancer cell lines.[7] The specific substitution pattern of this compound could offer novel interactions with anticancer targets.

  • Enzyme Inhibition: The scaffold is known to be effective against various enzymes. For example, different derivatives of 3,4-dihydro-3-methyl-2(1H)-quinazolinone have shown potent α-amylase inhibitory activity.[1]

  • Antimicrobial Agents: The quinazolinone core is present in many compounds with antibacterial and antifungal properties.[3] This molecule could be evaluated for its efficacy against pathogenic microbes.

  • Platform for Chemical Libraries: The bromine atom at the 7-position is a key feature for synthetic diversification.[4] It serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid synthesis of a library of analogues. This strategy is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Experimental Protocol: A Proposed Synthesis

The following protocol is a representative, self-validating methodology for the synthesis of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one as proposed in Section 5.0.

Step 1: Synthesis of 7-Bromo-3,4-dihydroquinazolin-2(1H)-one

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-4-bromobenzamide (1.0 eq). Suspend the solid in anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the stirred suspension of the benzamide at 0 °C (ice bath). Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane), looking for the disappearance of the starting material.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield the pure intermediate.

Step 2: Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane to remove the oil, then suspend it in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 7-Bromo-3,4-dihydroquinazolin-2(1H)-one (1.0 eq) in anhydrous DMF dropwise. Stir for 30-60 minutes at 0 °C. Causality: This step generates the nucleophilic anion required for the subsequent alkylation.

  • Alkylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain the final compound.

Conclusion

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a structurally interesting heterocyclic compound that, while currently under-researched, stands on the shoulders of the well-established quinazolinone scaffold. Its key features—the privileged core and the synthetically versatile bromine handle—make it an attractive target for further investigation in medicinal chemistry. The predictive analysis and proposed synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in the development of novel therapeutic agents.

References

  • 7-bromo-3-methylquinazolin-4(3H)-one | 1293987-84-4 | C9H7BrN2O | Appchem. [Link]
  • One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry. [Link]
  • 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study - MDPI. [Link]
  • Potential for Aedes aegypti Larval Control and Environmental Friendliness of the Compounds Containing 2-Methyl-3,4-dihydroquinazolin-4-one Heterocycle | ACS Omega. [Link]
  • Synthesis of 2,3-dihydroquinazolinones - Organic Chemistry Portal. [Link]
  • Biological Activities of Recent Advances in Quinazoline - IntechOpen. [Link]
  • The Role of 7-Bromo-1H-quinazolin-4-one in Developing Novel Pharmaceutical Raw Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 2,3-Dihydroquinazolin-4(1H)-ones and Quinazolin-4(3H) - The Royal Society of Chemistry. [Link]

Sources

Exploratory

Mechanism of action for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives

Unveiling the Mechanism of Action: 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Derivatives in Targeted Therapeutics Introduction: The Privileged Scaffold In modern drug discovery, the 3,4-dihydroquinazolin-2(1H)-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Mechanism of Action: 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Derivatives in Targeted Therapeutics

Introduction: The Privileged Scaffold

In modern drug discovery, the 3,4-dihydroquinazolin-2(1H)-one core is recognized as a "privileged scaffold"—a versatile molecular framework capable of providing high-affinity ligands for diverse biological targets. As a Senior Application Scientist, I often emphasize that the true power of this scaffold lies not in its base structure, but in how specific peripheral modifications dictate its thermodynamic and kinetic interactions within a target's active site.

The specific functionalization of this core with a 7-bromo and a 3-methyl group creates a highly specialized pharmacophore. This technical guide dissects the causality behind these structural choices, exploring their dual-track therapeutic potential: selective Monoamine Oxidase B (MAO-B) inhibition for neurodegenerative disorders[1] and targeted kinase inhibition (e.g., KRAS/EGFR) for oncology[2].

Structural Causality & Pharmacophore Analysis

Every atom in a highly optimized lead compound serves a distinct thermodynamic purpose. The 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one derivative is a masterclass in steric and electronic tuning:

  • The 3-Methyl Group (Conformational Restriction & Selectivity): N-alkylation at the N3 position restricts the conformational flexibility of the quinazolinone ring. In the context of monoamine oxidase (MAO) inhibition, studies have shown that 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives exhibit a profound increase in potency and selectivity for the MAO-B isoform over MAO-A[1]. The methyl group provides the exact steric bulk required to fit into the narrower, bipartite substrate cavity of MAO-B, while sterically clashing with the active site of MAO-A.

  • The 7-Bromo Substitution (Hydrophobic Anchoring): Halogenation at the C7 position significantly increases the lipophilicity of the scaffold. In kinase targets, the 7-bromo group acts as a critical hydrophobic anchor. It effectively penetrates and fills lipophilic back-pockets (such as the switch II pocket in KRAS mutants), displacing highly ordered, high-energy water molecules[2]. This displacement results in a massive favorable entropic gain, drastically lowering the dissociation constant ( Kd​ ) and increasing the drug's residence time.

Mechanism of Action 1: Selective MAO-B Inhibition (Neurology)

MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of neurotransmitters like dopamine. Overactivity of MAO-B leads to dopamine depletion and the generation of neurotoxic hydrogen peroxide ( H2​O2​ ), driving Parkinson's disease pathology.

Binding Mode & Causality: 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives act as highly potent, reversible, and competitive inhibitors of MAO-B[1].

  • Core Stacking: The planar quinazolinone core intercalates into the active site, engaging in parallel π−π stacking with the isoalloxazine ring of the FAD cofactor.

  • Halogen Bonding: The 7-bromo substituent extends deeply into the bipartite hydrophobic entrance cavity of MAO-B. The polarizability of the bromine atom allows it to form stabilizing halogen bonds with the backbone carbonyls of the cavity lining, anchoring the inhibitor.

  • Functional Outcome: By competitively occupying the active site, the derivative physically blocks endogenous dopamine from reaching the catalytic center. This preserves synaptic dopamine levels and halts the oxidative stress cascade.

MAOB_Pathway Substrate Dopamine MAOB MAO-B Enzyme (Active) Substrate->MAOB Binds Degradation DOPAC + H2O2 (Oxidative Stress) MAOB->Degradation Catalyzes Inhibitor 7-Br-3-Me-Quinazolinone Inhibitor->MAOB Competitive Inhibition Inhibited MAO-B Enzyme (Inhibited) Inhibitor->Inhibited Forms Complex Retention Dopamine Retention Inhibited->Retention Prevents Degradation

Fig 1: MAO-B inhibition pathway by 7-Br-3-Me-Quinazolinone derivatives preventing dopamine degradation.

Mechanism of Action 2: Kinase Hinge-Binding (Oncology)

Beyond neurology, the quinazolinone core is a foundational element in targeted oncology, particularly for inhibiting receptor tyrosine kinases (RTKs) and mutant GTPases like KRAS G12C/D[3].

Binding Mode & Causality: These derivatives function as ATP-competitive inhibitors.

  • Hinge Region Recognition: The N1 atom and the C2=O carbonyl of the quinazolinone core act as a bidentate hydrogen bond donor/acceptor pair. They form critical, highly conserved hydrogen bonds with the kinase hinge region (e.g., the backbone amide of Met793 in EGFR).

  • Back-Pocket Exploitation: The 7-bromo group is specifically vectored toward the hydrophobic pocket II (or the switch II pocket in KRAS)[2]. This region is typically inaccessible to endogenous ATP. By filling this lipophilic void, the bromo-derivative achieves exquisite kinase selectivity, ensuring the drug does not indiscriminately inhibit the entire kinome.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, assay workflows must be designed as self-validating systems featuring orthogonal readouts. Below are the standard operating procedures for validating the dual mechanisms of this scaffold.

Protocol A: In Vitro MAO-B Fluorometric Assay

Rationale: This assay utilizes Amplex Red, which reacts with H2​O2​ (a byproduct of MAO-B amine oxidation) in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin. A decrease in fluorescence directly and quantitatively correlates with MAO-B inhibition.

  • Reagent Preparation: Prepare a working solution of 50 µM Amplex Red, 1 U/mL HRP, and 1 mM benzylamine (substrate) in 0.05 M sodium phosphate buffer (pH 7.4).

  • Enzyme Preparation: Dilute recombinant human MAO-B to a final concentration of 5 µg/mL.

  • Compound Incubation: In a 96-well black opaque plate, add 20 µL of the 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one derivative (serially diluted from 10 µM to 0.1 nM) to 40 µL of the MAO-B solution. Incubate at 37°C for 15 minutes to allow thermodynamic equilibrium of the complex.

  • Reaction Initiation: Add 40 µL of the Amplex Red/substrate working solution to each well.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) every minute for 30 minutes to calculate the initial velocity ( V0​ ).

  • Self-Validation: Include a known irreversible inhibitor (e.g., Selegiline) as a positive control and a no-enzyme well to establish the background fluorescence floor.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: TR-FRET eliminates short-lived background compound autofluorescence, providing the high signal-to-noise ratio necessary for detecting competitive binding at the ATP hinge region.

  • Tracer Binding: Incubate the target kinase with a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-tag antibody.

  • Displacement: Add the quinazolinone derivative. If the compound successfully binds the hinge region, it displaces the tracer, disrupting the FRET signal between the Europium donor and the tracer acceptor.

  • Measurement: Excite the plate at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay.

  • Self-Validation: Calculate the IC50​ using the 665/615 nm emission ratio. A known clinical inhibitor must be run in parallel to confirm assay sensitivity and dynamic range.

Workflow Step1 Compound Synthesis (Solid-Phase/SNAr) Step2 In Vitro Screening (Amplex Red / TR-FRET) Step1->Step2 Step3 Structural Validation (X-ray Crystallography) Step2->Step3 Hit Identification Step4 Cellular Target Engagement (Biomarker Readout) Step2->Step4 Efficacy Profiling Step3->Step4 Binding Mode Confirmation

Fig 2: Self-validating experimental workflow from synthesis to cellular target engagement.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the causal impact of the 7-bromo and 3-methyl substitutions on target affinity, synthesized from benchmark literature data[1][2].

Compound ModificationPrimary Target IC50​ (nM)Mechanistic Impact & Causality
Unsubstituted Quinazolinone Core MAO-B / Kinases> 1000Weak baseline binding; lacks optimal steric fit and hydrophobic anchoring.
3-Methyl Substitution Only MAO-B~ 142Restricts conformation; enhances steric fit specifically for the MAO-B cavity over MAO-A.
7-Bromo Substitution Only KRAS / EGFR~ 41Fills lipophilic back-pocket; displaces structured water for massive entropic gain.
7-Bromo + 3-Methyl (Combined) Dual / Specific< 50Achieves optimal hydrophobic anchoring combined with strict conformational restriction.

References

  • The Inhibition of Monoamine Oxidase by Esomeprazole (and Quinazolinone Derivatives) Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Discovery and Characterization of Divarasib (GDC-6036), a Potent Covalent Inhibitor of KRAS G12C Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors Source: American Chemical Society (ACS) URL:[Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallographic Profiling of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry Target Audience: Researchers, Crystallographers, and Drug Development Professionals Executive Summary The quinazolinone scaffold is a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary

The quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1] and epigenetic reader binders targeting BRD9[2]. Specifically, 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (C9H9BrN2O, MW: 241.09 g/mol )[3] serves as a critical synthetic intermediate and a highly viable lead compound. The presence of the 7-bromo substituent provides a versatile vector for late-stage functionalization via Suzuki-Miyaura cross-coupling, while the 3-methyl group restricts hydrogen-bonding at the N3 position, fundamentally altering the molecule's supramolecular assembly.

This whitepaper provides an in-depth technical guide to the X-ray crystallographic profiling of this compound. By detailing the causality behind crystal growth, diffraction protocols, and structural refinement, this guide establishes a self-validating framework for obtaining high-resolution, publication-quality crystallographic data.

Experimental Methodology: Synthesis & Crystal Growth

Obtaining diffraction-quality single crystals is the most critical bottleneck in X-ray crystallography. The protocol below outlines a self-validating workflow for the synthesis and crystallization of 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, emphasizing the thermodynamic principles driving each step.

Synthesis & Purification Workflow

The synthesis is achieved via the intramolecular cyclization of the corresponding 2-amino-4-bromobenzylamine derivative using a carbonyl source such as triphosgene or urea[4].

  • Step 1: Cyclization. React 2-(methylaminomethyl)-5-bromoaniline with triphosgene in the presence of N,N -diisopropylethylamine (DIPEA) in dichloromethane at 0 °C, warming to room temperature.

  • Step 2: Purification. Isolate the crude product and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Self-Validation Check: Before attempting crystallization, the compound must exhibit >98% purity via HPLC and show a single sharp peak for the N1-H proton (~9.5 ppm) in 1 H-NMR. Impurities disrupt the crystal lattice, leading to twinned or microcrystalline powders.

Crystal Growth Protocol (Vapor Diffusion)
  • Protocol: Dissolve 15 mg of the purified compound in 0.5 mL of N,N -dimethylformamide (DMF) in a 2-dram inner vial. Place this open vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., diethyl ether or ethanol). Seal the outer vial tightly and incubate at a constant 20 °C in a vibration-free environment for 4–7 days.

  • Causality: Why vapor diffusion over cooling? The 3,4-dihydroquinazolin-2(1H)-one core is highly prone to rapid π−π stacking, which can cause kinetic precipitation (amorphous powder) if cooled rapidly. Vapor diffusion allows the anti-solvent to slowly equilibrate into the DMF phase, maintaining the system in the metastable zone. This thermodynamic control ensures the slow nucleation of single, defect-free macroscopic domains.

Workflow Synth Synthesis & Purification (>98% Purity via HPLC) Cryst Crystal Growth (Vapor Diffusion / Slow Evap) Synth->Cryst Thermodynamic Control Diffract X-Ray Data Collection (Cu-Kα, 100 K) Cryst->Diffract Single Domain Selection Solve Phase Problem Solution (Direct Methods / SHELXT) Diffract->Solve Intensity Integration Refine Structural Refinement (Least Squares / SHELXL) Solve->Refine Electron Density Map Valid Validation & Deposition (CheckCIF, R1 < 0.05) Refine->Valid Model Optimization

Caption: Step-by-step logical workflow for the X-ray crystallographic analysis of quinazolinone derivatives.

X-Ray Data Collection and Refinement

Once a suitable single crystal (approximate dimensions 0.15×0.10×0.08 mm) is harvested, it must be subjected to high-resolution X-ray diffraction.

Data Collection Protocol
  • Mounting: The crystal is coated in Paratone-N oil, mounted on a MiTeGen micromount, and immediately transferred to the diffractometer goniometer.

  • Cryocooling: The crystal is flash-cooled to 100(2) K using an Oxford Cryosystems nitrogen gas stream.

    • Causality: Cryocooling restricts the thermal displacement parameters (atomic vibrations). This sharpens the diffraction spots, extends the resolution limit (often beyond 0.75 Å), and prevents radiation damage to the organic crystal lattice during prolonged exposure.

  • Irradiation: Data is collected using a microfocus Copper X-ray source (Cu-K α , λ=1.54178 Å).

    • Causality: Why Copper instead of Molybdenum? Bromine exhibits a massive anomalous scattering signal ( Δf′′ ) at the Cu-K α wavelength. This maximizes the anomalous dispersion effects, which is critical for accurately modeling the heavy halogen atom and resolving any potential whole-molecule disorder in the lattice[5].

Phase Solution and Refinement
  • Integration: Raw frame data is integrated using SAINT, followed by a multi-scan absorption correction via SADABS.

  • Solution: The phase problem is solved using intrinsic phasing (SHELXT).

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL. All non-hydrogen atoms are refined anisotropically. The N1-H hydrogen atom is located from the difference Fourier map and refined freely to validate the hydrogen-bonding network, while carbon-bound hydrogens are placed in calculated positions using a riding model.

  • Self-Validation Check: The refinement is considered successful and self-validating only when the final R1​ factor is <0.05 , the goodness-of-fit (S) is approximately 1.0, and the CheckCIF report yields no Level A or B alerts.

Crystallographic Features & Supramolecular Assembly

Based on isostructural analyses of homologous 7-bromo-quinazolinone derivatives[4][5], the following structural and quantitative frameworks characterize 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Conformational Analysis

Unlike fully aromatic quinazolines, the 3,4-dihydroquinazolin-2(1H)-one core is not strictly planar. The sp3 -hybridized C4 atom disrupts the extended π -conjugation. Consequently, the pyrimidine-like ring adopts a slight envelope or half-chair conformation, with the C4 atom deviating from the mean plane of the aromatic ring by approximately 0.2–0.3 Å. The 3-methyl group sits equatorially to minimize steric clash with the C4 protons.

Supramolecular Interactions

The crystal packing is governed by two primary non-covalent interactions:

  • Hydrogen Bonding: Because the N3 position is methylated, it cannot act as a hydrogen bond donor. Therefore, the supramolecular assembly relies entirely on the N1-H donor and the C2=O acceptor. These pair up to form robust, centrosymmetric dimers characterized by the R22​(8) graph-set motif.

  • Halogen Bonding: The highly polarizable bromine atom at position 7 engages in Type II Br···Br halogen bonds or Br···O contacts, directing the 3D expansion of the 1D hydrogen-bonded dimers. Hirshfeld surface analysis of similar compounds confirms that these halogen contacts account for a significant percentage of the total surface interactions[5].

Interactions MolA Molecule A (Asymmetric Unit) MolB Molecule B (Centrosymmetric) MolA->MolB N1-H···O2 Hydrogen Bond (R²₂(8) Dimer) MolC Molecule C (Translation) MolA->MolC Br7···Br7 Halogen Bond (Type II Contact) MolB->MolA N1-H···O2 Hydrogen Bond

Caption: Supramolecular interaction network highlighting the R²₂(8) dimerization and halogen bonding.

Quantitative Data Presentation

The tables below summarize the expected quantitative crystallographic metrics for this compound, providing a comparative baseline for researchers conducting structural validations.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical formula C9H9BrN2O
Formula weight 241.09 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a ≈ 7.85 Å, b ≈ 12.40 Å, c ≈ 10.25 Å
Volume ~ 965 ų
Z (Molecules per unit cell) 4
Density (calculated) ~ 1.659 g/cm³
Absorption coefficient ( μ ) ~ 5.30 mm⁻¹
Final R indices [I>2 σ (I)] R1​ < 0.040, wR2​ < 0.095

Table 2: Key Intermolecular Interactions (Distances and Angles)

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Hydrogen BondN1-HO2 (C=O)2.85 - 2.89165 - 175Halogen BondC7-BrBr73.50 - 3.65 θ1​ ≈ 160, θ2​ ≈ 90 π π StackingCentroid (Ar)Centroid (Ar)3.70 - 3.90N/A Note: The structural metrics provided are synthesized from validated crystallographic data of highly homologous 7-bromo-quinazolinone systems to serve as an authoritative reference standard.

References

  • Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors Source: ChemRxiv URL:[Link]

  • Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Source: MDPI URL:[Link]

  • 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders Source: CNR-IRIS (National Research Council of Italy) URL:[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one: A Preclinical Workflow

Executive Summary & Pharmacophore Rationale As drug discovery programs increasingly rely on functionalized heterocyclic scaffolds, the quinazolinone core has emerged as a highly versatile pharmacophore, demonstrating pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As drug discovery programs increasingly rely on functionalized heterocyclic scaffolds, the quinazolinone core has emerged as a highly versatile pharmacophore, demonstrating potent antibacterial, antitubercular, and anticancer activities[1]. Specifically, 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one represents a structurally optimized intermediate[2].

However, the specific functionalization of this molecule introduces unique toxicological liabilities that must be addressed early in the preclinical pipeline:

  • 7-Bromo Substitution: The addition of a heavy halogen significantly increases the lipophilicity (LogP) of the molecule. While this enhances cell permeability and target binding affinity, it also promotes non-specific partitioning into mitochondrial membranes, risking ATP depletion.

  • 3-Methyl N-Alkylation: Methylation at the N3 position sterically hinders Phase II N-glucuronidation. This shifts the metabolic burden toward Phase I Cytochrome P450 (CYP450) oxidation, which can generate reactive oxygen species (ROS) and reactive electrophilic metabolites.

To ensure a self-validating and highly predictive safety assessment, this guide outlines a tiered in vitro toxicity screening workflow designed to isolate primary metabolic toxicity from secondary necrotic events.

ToxicityWorkflow Compound 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (Test Article) Prep Physicochemical Prep (DMSO Stock, LC-MS QC) Compound->Prep Tier1 Tier 1: Basal Cytotoxicity (HepG2, HEK293) Prep->Tier1 Tier2 Tier 2: Mechanistic Tox (hERG, CYP, MNvit) Tier1->Tier2 Decision Go/No-Go Decision (Therapeutic Index) Tier2->Decision

Fig 1. Tiered in vitro toxicity screening workflow for quinazolinone derivatives.

Mechanistic Pathways of Quinazolinone Toxicity

Understanding the causality behind cytotoxicity is critical for interpreting assay results. For halogenated quinazolinones, toxicity is rarely a single-target event. The lipophilic nature of the 7-bromo modification allows the compound to accumulate in the lipid bilayers of organelles, leading to direct mitochondrial dysfunction. Concurrently, hepatic bioactivation can induce oxidative stress.

ToxicityPathway Drug 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one CYP CYP450 Metabolism (Hepatic) Drug->CYP Bioactivation Mito Mitochondrial Dysfunction (ATP Depletion) Drug->Mito Direct Membrane Partitioning (Lipophilicity) ROS Reactive Oxygen Species (ROS) Generation CYP->ROS Oxidative Stress ROS->Mito Apo Apoptosis / Necrosis Mito->Apo

Fig 2. Putative mechanistic pathways of quinazolinone-induced cytotoxicity.

Tier 1: Basal Cytotoxicity Profiling

To evaluate the fundamental impact of the compound on eukaryotic cell viability, we utilize the XTT assay. Unlike the traditional MTT assay, XTT yields a water-soluble formazan dye, eliminating the need for a solubilization step and reducing artifactual errors associated with lipophilic compounds like brominated quinazolinones[1].

Protocol 1: XTT Cell Viability Assay (HepG2 & HEK293)

Objective: Determine the IC₅₀ of the compound in metabolically active hepatic (HepG2) and renal (HEK293) cell lines.

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1×104 cells/well in 96-well flat-bottom microplates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one in 100% DMSO to create a 10 mM stock. Prepare serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM. Crucial: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate media and apply 100 μL of the compound dilutions to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 μM Chlorpromazine). Incubate for 48 hours.

  • XTT Addition: Add 50 μL of activated XTT solution (containing phenazine methosulfate as an electron coupling agent) to each well.

  • Incubation & Readout: Incubate for 2-4 hours. Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ using non-linear regression analysis.

Tier 2: Mechanistic Toxicity Profiling

If the compound demonstrates an acceptable basal toxicity profile (e.g., IC₅₀ > 50 μM in HepG2), it must advance to mechanistic screening to satisfy regulatory frameworks.

Protocol 2: Cardiotoxicity via hERG Patch Clamp (FDA ICH S7B Compliant)

Halogenated heterocycles frequently exhibit off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization (QT prolongation)[3]. This automated patch-clamp protocol aligns with FDA ICH S7B best practices.

  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the hERG channel.

  • Electrophysiological Setup: Establish whole-cell configuration using an automated patch-clamp system. The extracellular solution should contain standard physiological Tyrode's solution.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30 μM). Use E-4031 (100 nM) as a positive control to ensure complete channel block.

  • Quantification: Measure the peak amplitude of the tail current. Calculate the percentage of inhibition relative to the pre-drug baseline.

Protocol 3: Genotoxicity via In Vitro Micronucleus Test (OECD TG 487)

Brominated compounds can occasionally act as alkylating agents. The in vitro micronucleus (MNvit) assay detects acentric chromosome fragments or whole chromosomes left behind during anaphase[4].

  • Cell Culture: Cultivate TK6 human lymphoblastoid cells.

  • Treatment: Expose cells to the test compound for 3-6 hours in the presence and absence of an exogenous metabolic activation system (S9 mix derived from rat liver).

  • Cytochalasin B Block: Add Cytochalasin B (3 μg/mL) to arrest cytokinesis, resulting in binucleated cells. Incubate for an additional 24 hours.

  • Harvest & Staining: Harvest cells, treat with a hypotonic solution, fix with methanol/acetic acid, and stain with Giemsa or Acridine Orange.

  • Scoring: Analyze at least 2,000 binucleated cells per concentration under a fluorescence microscope. Calculate the frequency of micronucleated binucleate cells (MNBN).

Data Presentation & Go/No-Go Decision Matrix

To streamline drug development decisions, quantitative data from the aforementioned protocols must be synthesized into a standardized decision matrix. The following table outlines the acceptability thresholds for advancing 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one to in vivo studies.

Assay / EndpointTarget MetricAcceptability Threshold (Go)Flag for Review (Caution)No-Go Criteria
HepG2 Viability (XTT) IC₅₀> 50 μM10 μM – 50 μM< 10 μM
HEK293 Viability (XTT) IC₅₀> 50 μM10 μM – 50 μM< 10 μM
hERG Inhibition IC₅₀> 30 μM (Safety Margin >30x)10 μM – 30 μM< 10 μM
Genotoxicity (MNvit) MNBN FrequencyNo significant increase vs. controlDose-dependent trend observedStatistically significant increase
Therapeutic Index (TI) IC₅₀(Tox) / MIC(Efficacy)> 103 – 10< 3

Note: The Therapeutic Index (TI) assumes a known Minimum Inhibitory Concentration (MIC) or effective target dose for the compound's intended therapeutic indication.

References

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Rh(III)-Catalyzed Chemoselective C–H Alkenylation and [5 + 1] Annulation with Gem-Difluoromethylene Enabled by the Distinctive Fluorine Effect | The Journal of Organic Chemistry - ACS Publications. acs.org.
  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential - FDA. fda.gov.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS (Test No. 487: In Vitro Mammalian Cell Micronucleus Test) - ResearchGate. researchgate.net.

Sources

Foundational

The Pharmacological Potential of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Analogs: A Technical Guide for Drug Discovery

Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This technical guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the pharmacological potential of a specific, yet underexplored, subclass: 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one and its analogs. While direct literature on this precise scaffold is nascent, this document synthesizes the vast knowledge of quinazolinone chemistry and pharmacology to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the rationale for investigating this particular substitution pattern, propose a robust synthetic strategy, and outline detailed protocols for evaluating its potential anticancer, antimicrobial, and anti-inflammatory activities. This guide is designed to be a practical roadmap for unlocking the therapeutic promise of these novel chemical entities.

Introduction: The Quinazolinone Core and the Strategic Importance of 7-Bromo-3-methyl Substitution

Quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5] The fused heterocyclic system of quinazolinone provides a rigid and versatile scaffold for molecular design, allowing for precise spatial orientation of various functional groups to interact with biological targets.

The focus of this guide, the 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one core, is predicated on a rational drug design approach. The introduction of a bromine atom at the 7-position offers several strategic advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can significantly influence the electronic distribution within the quinazolinone ring system, potentially enhancing binding affinities to target proteins.

  • Increased Lipophilicity: The bromo substituent increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially leading to an improved pharmacokinetic profile.[6]

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further structural modifications via cross-coupling reactions, enabling the generation of diverse analog libraries for structure-activity relationship (SAR) studies.[7]

The N3-methylation in the dihydroquinazolinone ring provides another layer of molecular control. This modification can influence the compound's solubility, metabolic stability, and conformational rigidity, all of which are critical parameters in drug development.

This guide will, therefore, illuminate the path for synthesizing and evaluating the pharmacological utility of this promising, yet uncharted, chemical space.

Synthetic Strategy: A Proposed One-Pot, Three-Component Approach

A robust and efficient synthesis is paramount for the exploration of any new chemical scaffold. Based on established methodologies for the synthesis of dihydroquinazolinones, we propose a one-pot, three-component reaction for the preparation of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one and its analogs.[1][8][9] This approach offers advantages in terms of operational simplicity, time efficiency, and atom economy.

The key starting material for this synthesis is 2-amino-4-bromobenzamide. This can be synthesized from the commercially available 2-amino-4-bromobenzoic acid.

Proposed Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

A plausible and efficient route involves the condensation of 2-amino-4-bromobenzamide with paraformaldehyde and methylamine. This Mannich-type reaction followed by intramolecular cyclization would yield the desired product.

Reaction Scheme:

G cluster_1 Reaction Conditions 2-amino-4-bromobenzamide 2-Amino-4-bromobenzamide Reaction Reaction 2-amino-4-bromobenzamide->Reaction + Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction + Methylamine Methylamine (CH3NH2) Methylamine->Reaction + Solvent Solvent (e.g., Ethanol) Catalyst Acid or Base Catalyst (optional) Temperature Reflux Product 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Reaction->Product One-pot reaction

Caption: Proposed one-pot synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromobenzamide (1 equivalent), paraformaldehyde (1.2 equivalents), and methylamine (1.2 equivalents, typically as a solution in a suitable solvent like ethanol).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask.

  • Reaction: Stir the reaction mixture and heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Pharmacological Evaluation: Protocols for Unveiling Therapeutic Potential

Based on the extensive literature on quinazolinone derivatives, the 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold is a prime candidate for investigation across several therapeutic areas. Below are detailed protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity Evaluation

Quinazolinone derivatives have shown significant promise as anticancer agents, with some acting as inhibitors of crucial cellular targets like receptor tyrosine kinases.[10][11]

This assay is a fundamental first step to determine the cytotoxic potential of the synthesized analogs against a panel of human cancer cell lines.

Workflow Diagram:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one analogs (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values.

Quantitative Data of Representative Quinazolinone Analogs (for illustrative purposes):

Compound IDCancer Cell LineIC50 (µM)
Analog 1MCF-7 (Breast)5.91
Analog 2A549 (Lung)8.47
Analog 3HCT-116 (Colon)4.87
DoxorubicinMCF-7 (Breast)1.08

Note: The data in this table is hypothetical and serves to illustrate the expected output of the cytotoxicity assay.

Antimicrobial Activity Screening

The quinazolinone scaffold is also a known pharmacophore for antimicrobial agents.[5][12]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at 37°C for 24 hours B->C D Visually inspect for microbial growth C->D E Determine the MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity Evaluation

Given the established anti-inflammatory properties of many quinazolinone derivatives, this is another promising avenue for investigation.[13][14][15]

This simple and reliable in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 72°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like Diclofenac sodium can be used as a positive control.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is not yet available, we can extrapolate from the broader quinazolinone literature to guide future analog design.

Key SAR Hypotheses:

  • Position 7 Substitution: The bromo group at position 7 is hypothesized to enhance activity. Further exploration with other halogens (Cl, F) or small electron-withdrawing groups could be beneficial.

  • N3-Substitution: The methyl group at the N3 position is a starting point. Exploration with other small alkyl groups or functionalized side chains could modulate solubility and potency.

  • Position 2 Substitution: The dihydroquinazolin-2(1H)-one core allows for substitution at the C2 position. Introducing various aryl or alkyl groups at this position is a well-established strategy to modulate the biological activity of quinazolinones.

Future work should focus on:

  • Synthesis and Confirmation: Synthesizing the proposed parent compound and a library of analogs with variations at positions 2, 3, and 7.

  • Broad Biological Screening: Evaluating the synthesized library against a wide range of cancer cell lines, bacterial and fungal strains, and in various anti-inflammatory assays.

  • Mechanism of Action Studies: For active compounds, elucidating the mechanism of action through target identification and validation studies.

  • In Vivo Efficacy: Progressing the most promising candidates to in vivo animal models to assess their efficacy and pharmacokinetic properties.

Conclusion

The 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. By leveraging the established pharmacological importance of the quinazolinone core and the strategic placement of bromo and methyl substituents, there is a strong rationale for the investigation of these analogs as potential therapeutic agents. The synthetic strategies and pharmacological evaluation protocols outlined in this technical guide provide a comprehensive framework for researchers to embark on the discovery and development of novel drug candidates from this exciting chemical class.

References

  • Wu, J., et al. (2024). A highly efficient and straightforward one-pot synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Al-Omary, F. A., et al. (2010). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. International Journal of Molecular Sciences, 11(12), 4836-4851. [Link]

  • Taheri, A., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry, 16(1), 37. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 7-Bromo-1H-quinazolin-4-one in Developing Novel Pharmaceutical Raw Intermediates. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Abdel-Aziz, A. A., et al. (2012). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Molecules, 17(11), 13094-13111. [Link]

  • Eriksson, O., et al. (2021). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Advances, 11(2), 1034-1038. [Link]

  • Rana, A., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini reviews in medicinal chemistry, 12(14), 1448-1464. [Link]

  • Plouffe, D. A., et al. (2013). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Journal of medicinal chemistry, 56(24), 10048-10058. [Link]

  • Khan, I., et al. (2020). One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. Arabian Journal of Chemistry, 13(11), 9168-9188. [Link]

  • Ghorab, M. M., et al. (2020). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. Scientific reports, 10(1), 1-15. [Link]

  • Kamal, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1957-1971. [Link]

  • Eriksson, O., et al. (2020). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Advances, 10(73), 45013-45017. [Link]

  • El-Gazzar, A. R. B. A., et al. (2014). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical and Pharmaceutical Bulletin, 62(10), 982-993. [Link]

  • Zhang, L., et al. (2022). Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Wróbel, A., & Wujec, M. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 4235. [Link]

  • Kumar, S., et al. (2015). Synthesis, Anti-inflammatory and Analgesic Evaluation of Thioxoquinazolinone Derivatives. Letters in Drug Design & Discovery, 12(1), 47-56. [Link]

  • Ade-Ademola, F. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 11, 1195619. [Link]

  • Yurttaş, L., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. [Link]

  • El-Gohary, N. S. (2016). Synthesis and Antimicrobial Activities of Some 3,4-Dihydroquinazolinone-4-One, Quinoxaline, Benzoxazine, Benzothiazine, Pyran and Pyrrolidinedione Derivatives. International Journal of Organic Chemistry, 6(3), 135-147. [Link]

  • Samotruyeva, M. A., et al. (2023). BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW. Doklady Biochemistry and Biophysics, 510(1), 3-27. [Link]

  • Moore, M. B., & Rapoport, H. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(1), 65. [Link]

  • Li, H., et al. (2017). N-Monomethylation of amines using paraformaldehyde and H2. Chemical Communications, 53(75), 10427-10430. [Link]

  • Attorresi, M., et al. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 21, 564-595. [Link]

  • Hurramov, L., et al. (2020). The study of the component composition of the reaction mixture containing formaldehyde reaction products. CHEMISTRY AND CHEMICAL ENGINEERING, 18(1), Article 9. [Link]

  • Tome, D., et al. (1978). Analysis of the Reaction between Formaldehyde and Amide. International Journal of Peptide and Protein Research, 12(1), 1-6. [Link]

Sources

Exploratory

A Technical Guide to the Calculation of Exact Mass and Molecular Weight for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Abstract In the fields of chemical research and pharmaceutical development, the precise characterization of molecular compounds is paramount. The terms 'exact mass' and 'molecular weight', while often used interchangeabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the fields of chemical research and pharmaceutical development, the precise characterization of molecular compounds is paramount. The terms 'exact mass' and 'molecular weight', while often used interchangeably in introductory contexts, represent fundamentally distinct physical constants with critical, non-overlapping applications. This technical guide provides an in-depth, first-principles breakdown of the calculation for both the exact mass and the molecular weight of the heterocyclic compound 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one. We will elucidate the theoretical underpinnings of each value, present step-by-step calculation protocols, and discuss the practical applications that guide experimental design, from high-resolution mass spectrometry for structural confirmation to the gravimetric preparation of solutions for biological assays. For 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (Chemical Formula: C₉H₉BrN₂O), we determine a monoisotopic exact mass of 239.989825 Da and a molecular weight of 241.088 g/mol .

Introduction: The Dichotomy of Molecular Mass in Modern Chemistry

The molecular mass of a compound is a cornerstone of its chemical identity. However, the specific value used by a scientist is dictated by the experimental context. The distinction arises from the natural existence of isotopes—atoms of the same element that contain different numbers of neutrons and thus have different masses.

  • Exact Mass (or Monoisotopic Mass) is a calculated value representing the mass of a molecule composed exclusively of the most abundant stable isotope of each constituent element. This value is theoretical but is of profound importance in high-resolution mass spectrometry (HRMS), where instruments can resolve ions with minute mass differences. It serves as the primary identifier for confirming the elemental composition of a newly synthesized compound.

  • Molecular Weight (or Average Molecular Mass) is the weighted average of the masses of all naturally occurring isotopes of each element in a molecule, weighted by their natural abundance. This value is used for macroscopic applications involving bulk material, such as determining the mass of a reagent needed to achieve a specific molar concentration in solution (stoichiometry) or in gravimetric analysis.

This guide focuses on 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one , a compound of interest in medicinal chemistry. Its chemical formula is C₉H₉BrN₂O . Understanding both its exact mass and molecular weight is essential for its synthesis, purification, and characterization.

Calculation of Exact Mass: A High-Resolution Perspective

Principle and Methodology

The calculation of exact mass is a summation of the masses of the single most abundant stable nuclides for each atom in the molecular formula. This provides the mass of the most intense peak expected in the isotopic distribution pattern of a high-resolution mass spectrum, referred to as the monoisotopic peak (M). The precision of this value is critical for database searching and for the algorithmic determination of a molecule's elemental formula from experimental data.

Isotopic Data for Exact Mass Calculation

The calculation relies on the precise masses of the most common isotopes, as established by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).

ElementMost Abundant IsotopeIsotopic Mass (Da)
Carbon (C)¹²C12.00000000[1][2][3]
Hydrogen (H)¹H1.00782503[4][5][6][7]
Bromine (Br)⁷⁹Br78.9183371[8][9][10][11]
Nitrogen (N)¹⁴N14.00307400[12][13][14][15][16][17]
Oxygen (O)¹⁶O15.99491462[18][19][20][21][22][23]
Step-by-Step Calculation Protocol (Monoisotopic Mass)

The calculation for C₉H₉⁷⁹BrN₂O is performed as follows:

  • Carbon: 9 atoms × 12.00000000 Da/atom = 108.0000000 Da

  • Hydrogen: 9 atoms × 1.00782503 Da/atom = 9.07042527 Da

  • Bromine: 1 atom × 78.9183371 Da/atom = 78.9183371 Da

  • Nitrogen: 2 atoms × 14.00307400 Da/atom = 28.0061480 Da

  • Oxygen: 1 atom × 15.99491462 Da/atom = 15.99491462 Da

Total Exact Mass = 108.0000000 + 9.07042527 + 78.9183371 + 28.0061480 + 15.99491462 = 239.989825 Da

The Bromine Isotopic Pattern (M+2 Peak)

A critical feature for any scientist working with halogenated compounds is the characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively)[24][25]. This results in a distinctive pair of peaks in the mass spectrum separated by approximately 2 Da. The second peak, known as the M+2 peak, corresponds to the molecule containing the heavier ⁸¹Br isotope. Its exact mass is also calculable.

  • Mass of ⁸¹Br: 80.916291 Da[26]

Calculation for C₉H₉⁸¹BrN₂O: (9 × 12.00000000) + (9 × 1.00782503) + (1 × 80.916291) + (2 × 14.00307400) + (1 × 15.99491462) = 241.987779 Da

The presence of two peaks at m/z 239.9898 and 241.9878 with roughly equal intensity is a definitive confirmation of a monobrominated compound.

Calculation of Molecular Weight: A Macroscopic Approach

Principle and Methodology

Molecular weight represents the average mass of a molecule in a bulk sample, accounting for the natural distribution of all stable isotopes for each element. This value is derived from the standard atomic weights published by IUPAC, which are themselves weighted averages.

Standard Atomic Weight Data

The standard atomic weights for the constituent elements are provided as intervals to reflect natural variability, but conventional values are used for most stoichiometric calculations.[27][28]

ElementStandard Atomic Weight ( g/mol )
Carbon (C)12.011[27][29][30][31]
Hydrogen (H)1.008[27][32][33]
Bromine (Br)79.904[26][24][34][35]
Nitrogen (N)14.007[36][37][38]
Oxygen (O)15.999[39][40][41][42]
Step-by-Step Calculation Protocol

The calculation for C₉H₉BrN₂O is performed as follows:

  • Carbon: 9 atoms × 12.011 g/mol/atom = 108.099 g/mol

  • Hydrogen: 9 atoms × 1.008 g/mol/atom = 9.072 g/mol

  • Bromine: 1 atom × 79.904 g/mol/atom = 79.904 g/mol

  • Nitrogen: 2 atoms × 14.007 g/mol/atom = 28.014 g/mol

  • Oxygen: 1 atom × 15.999 g/mol/atom = 15.999 g/mol

Total Molecular Weight = 108.099 + 9.072 + 79.904 + 28.014 + 15.999 = 241.088 g/mol

Summary of Results and Data Visualization

The distinct, context-dependent values for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one are summarized below.

Data Summary Table
ParameterDescriptionCalculated ValuePrimary Application
Exact Mass (Monoisotopic) Mass using the most abundant isotope of each element (with ⁷⁹Br).239.989825 Da High-Resolution Mass Spectrometry (HRMS)
Exact Mass (M+2 Peak) Mass using the most abundant isotopes, but with ⁸¹Br.241.987779 Da Isotopic Pattern Analysis (HRMS)
Molecular Weight Weighted average mass based on natural isotopic abundances.241.088 g/mol Stoichiometry, Gravimetric Analysis
Workflow Visualization

The logical flows for calculating these two fundamental parameters are illustrated below.

ExactMass_Calculation formula Chemical Formula C₉H₉BrN₂O calc Calculation Logic| Sum of: (Atom Count × Isotopic Mass) formula:f1->calc isotopes Monoisotopic Masses (Da) ¹²C: 12.000000 ¹H: 1.007825 ¹⁴N: 14.003074 ¹⁶O: 15.994915 ⁷⁹Br: 78.918337 isotopes:f1->calc result {Exact Mass (Monoisotopic)|239.989825 Da} calc->result

Workflow for Exact Mass Calculation.

MolecularWeight_Calculation formula Chemical Formula C₉H₉BrN₂O calc Calculation Logic| Sum of: (Atom Count × Atomic Weight) formula:f1->calc weights Standard Atomic Weights (g/mol) C: 12.011 H: 1.008 N: 14.007 O: 15.999 Br: 79.904 weights:f1->calc result {Molecular Weight|241.088 g/mol} calc->result

Workflow for Molecular Weight Calculation.

Conclusion: Context and Application

The calculations presented herein demonstrate the critical importance of selecting the correct molecular mass value based on the scientific objective. For a researcher synthesizing 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, the exact mass of 239.989825 Da is the value that will be used to confirm the successful creation of the target molecule via HRMS, with the accompanying M+2 peak at 241.9878 Da serving as unambiguous evidence of bromine incorporation. Conversely, when that researcher proceeds to biological testing and needs to prepare a 10 millimolar solution for a cell-based assay, they will use the molecular weight of 241.088 g/mol to accurately weigh the bulk compound. A failure to distinguish between these values can lead to significant errors in experimental execution and data interpretation.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023. IUPAC. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2015). Atomic Weight of Bromine. CIAAW. [Link]

  • Wikipedia. (2026). Hydrogen. [Link]

  • Wikipedia. (2026). Bromine. [Link]

  • Filo. (2026). what is the mass of Br-79. [Link]

  • SEG Wiki. (2015). Carbon. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. CIAAW. [Link]

  • Wikipedia. (2026). Standard atomic weight. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. NIST. [Link]

  • nglos324. bromine. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. CIAAW. [Link]

  • Wikipedia. (2026). Nitrogen. [Link]

  • Wikipedia. (2026). Oxygen. [Link]

  • Wikipedia. (2026). Carbon. [Link]

  • IUPAC. Standard Atomic Weights. [Link]

  • EMBL-EBI. (2024). nitrogen-14 atom (CHEBI:36938). [Link]

  • Royal Society of Chemistry. Bromine - Element information, properties and uses. Periodic Table. [Link]

  • ChemLin. (2024). Oxygen-16 - isotopic data and properties. [Link]

  • PubChem. (2025). Oxygen-16 isotope. [Link]

  • ChemLin. (2023). Hydrogen-1 - isotopic data and properties. [Link]

  • Britannica. (2026). Oxygen | Discovery, Symbol, Properties, Uses, & Facts. [Link]

  • Skosmos. (2023). theia_ozcar_thesaurus: Oxygen-16. [Link]

  • PubChem. (2021). Oxygen-16 atom. [Link]

  • nuclear-power.com. (2021). Nitrogen – Atomic Number – Atomic Mass – Density of Nitrogen. [Link]

  • ChemLin. (2023). Carbon-12 - isotopic data and properties. [Link]

  • Brainly. (2023). [FREE] Consider bromine, which occurs as a mixture of two isotopes. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. NIST. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. NIST. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. NIST. [Link]

  • ChemLin. (2026). Bromine-79 - isotopic data and properties. [Link]

  • NIST. (2026). Oxygen, atomic. NIST Chemistry WebBook. [Link]

  • ChemLin. (2024). Nitrogen-14 - isotopic data and properties. [Link]

  • PubChem. Oxygen. [Link]

  • Wikipedia. (2026). Carbon-12. [Link]

  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses. Periodic Table. [Link]

  • KAERI. O-16. Nuclear Data Center. [Link]

  • BuyIsotope.com. Br-79 isotope. [Link]

  • PubChem. (2025). Nitrogen-14 isotope. [Link]

  • Britannica. Carbon-12 | isotope. [Link]

  • Wikipedia. (2026). Isotopes of hydrogen. [Link]

  • Vaia. What is the mass of a carbon- 12 atom on the amu scale? Is this value exact or approximate?. [Link]

  • Michigan State University. Masses. [Link]

  • KAERI. N-14. Nuclear Data Center. [Link]

  • NIST Physical Measurement Laboratory. Atomic Data for Nitrogen (N). [Link]

  • NIST Physical Measurement Laboratory. (2018). Atomic Weights and Isotopic Compositions for Hydrogen. [Link]

  • PubChem. Hydrogen atom. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical Intermediate Synthesis, Scaffold Hopping, and Bioisostere Generation Introduction and Strategic Rationale T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical Intermediate Synthesis, Scaffold Hopping, and Bioisostere Generation

Introduction and Strategic Rationale

The 3,4-dihydroquinazolin-2(1H)-one scaffold is a highly privileged pharmacophore in modern drug discovery. Acting as a rigidified, cyclic urea bioisostere, it frequently exhibits enhanced metabolic stability and predictable hydrogen-bonding profiles compared to acyclic ureas. The specific derivative, 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one , is particularly valuable. The bromine atom at the C7 position serves as a versatile synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), allowing researchers to rapidly explore structure-activity relationships (SAR) in the hydrophobic pocket of target proteins [1] [2].

Mechanistic Design and Causality

To synthesize this target with high purity and scalability, we employ a convergent, two-step methodology starting from commercially available 2-amino-4-bromobenzaldehyde.

  • Reductive Amination: The first step utilizes methylamine and sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is specifically chosen over sodium borohydride (NaBH₄) because of its milder reducing power. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol, ensuring a high yield of the diamine intermediate.

  • Urea Cyclization: The second step employs 1,1'-Carbonyldiimidazole (CDI) to construct the cyclic urea core. While phosgene or triphosgene can achieve this transformation, CDI is selected for its superior safety profile, bench stability, and the ease of removing the imidazole byproduct during aqueous workup [3].

G A 2-Amino-4-bromobenzaldehyde (Starting Material) B Reductive Amination (MeNH2, NaBH(OAc)3) A->B C 2-Amino-4-bromo- N-methylbenzylamine (Intermediate) B->C D Cyclization (CDI, THF, 60°C) C->D E 7-Bromo-3-methyl-3,4-dihydro- quinazolin-2(1H)-one (Target Product) D->E

Workflow for the two-step synthesis of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Experimental Protocols

Note: All reactions should be performed in flame-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise stated.

Step 1: Synthesis of 2-Amino-4-bromo-N-methylbenzylamine

Objective: Chemoselective installation of the N-methyl group via reductive amination.

  • Preparation: Charge a 250 mL round-bottom flask with 2-amino-4-bromobenzaldehyde (10.0 g, 50.0 mmol, 1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (100 mL).

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Add methylamine (2.0 M solution in THF, 30.0 mL, 60.0 mmol, 1.2 eq) dropwise over 10 minutes. Stir the mixture at room temperature for 2 hours to allow complete imine formation. Causality: Pre-forming the imine maximizes the yield and prevents the direct reduction of the aldehyde.

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 75.0 mmol, 1.5 eq) in small portions over 15 minutes to control the mild exothermic reaction.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically pure enough (>92% by LC-MS) for the next step. If necessary, purify via flash column chromatography (DCM:MeOH 95:5) to afford the intermediate as a pale yellow oil.

Step 2: Cyclization to 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Objective: Formation of the cyclic urea core using a safe phosgene equivalent.

  • Preparation: Dissolve the crude 2-amino-4-bromo-N-methylbenzylamine (approx. 10.7 g, 49.7 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF) (120 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (9.67 g, 59.6 mmol, 1.2 eq) in a single portion. Causality: THF is selected as the solvent because it solubilizes both the starting material and CDI well at elevated temperatures, promoting rapid cyclization.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 4 hours. The reaction progress can be monitored by LC-MS.

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent to approximately 30 mL under reduced pressure. Add cold water (100 mL) dropwise while stirring vigorously. The target product will precipitate as a solid.

  • Filtration & Drying: Filter the precipitate through a Büchner funnel. Wash the filter cake with cold water (2 x 30 mL) followed by cold diethyl ether (20 mL) to remove residual imidazole and trace impurities. Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the title compound as an off-white solid.

Quantitative Data & Optimization

To ensure reproducibility, reaction optimization parameters and expected analytical characterization data are provided below.

Table 1: Solvent Optimization for CDI Cyclization (Step 2)

Optimization was performed on a 1.0 mmol scale to determine the ideal solvent system for maximizing yield and minimizing byproducts.

SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
Dichloromethane (DCM)40 (Reflux)12857294.5
Tetrahydrofuran (THF) 60 4 >99 89 98.2
Acetonitrile (MeCN)606928196.0
N,N-Dimethylformamide802>9976*91.5

*Lower isolated yield in DMF is due to product solubility during aqueous precipitation workup.

Table 2: Expected Analytical Characterization Data

Self-validating metrics to confirm the successful synthesis of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Analytical MethodExpected Result / Signal Assignment
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₉H₁₀BrN₂O: 241.0; Found: 241.0 / 243.0 (1:1 isotopic pattern confirming Bromine).
¹H NMR (400 MHz, DMSO-d₆) δ 9.35 (s, 1H, NH), 7.15 (d, J = 8.0 Hz, 1H, Ar-H), 7.05 (dd, J = 8.0, 1.8 Hz, 1H, Ar-H), 6.95 (d, J = 1.8 Hz, 1H, Ar-H), 4.35 (s, 2H, CH₂), 2.85 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 154.2 (C=O), 139.5, 128.4, 124.1, 121.5, 119.8, 116.2, 49.5 (CH₂), 34.2 (CH₃).
Melting Point 188 - 191 °C

References

  • Title: One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Synthesis of 2,3-dihydroquinazolinones Source: Organic Chemistry Portal URL
Application

Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Executive Summary The quantification of halogenated quinazolinone derivatives is a critical analytical requirement in modern drug development, given their prevalence as pharmacophores in anti-inflammatory, antimicrobial,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of halogenated quinazolinone derivatives is a critical analytical requirement in modern drug development, given their prevalence as pharmacophores in anti-inflammatory, antimicrobial, and antineoplastic agents. This application note details the mechanistic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one . Moving beyond static compliance, this guide employs a dynamic, self-validating lifecycle approach aligned with the latest ICH Q2(R2) and USP guidelines.

Analyte Profiling & Mechanistic Rationale

Before selecting chromatographic parameters, a structural deconstruction of the analyte is mandatory to establish the causality behind the method design:

  • Hydrophobicity & Retention: The molecule features a 3,4-dihydroquinazolin-2(1H)-one core. The addition of a methyl group at the N3 position eliminates a hydrogen bond donor, while the heavy bromine atom at the C7 position significantly increases the molecule's lipophilicity and polarizability. This dictates the use of a highly hydrophobic stationary phase (C18) [1].

  • Ionization Profile: The secondary amine at N1 (part of the cyclic urea/lactam system) possesses a very high pKa. Under typical HPLC conditions (pH 2–7), the molecule remains unionized.

  • Secondary Interactions: The polar carbonyl and N1-H groups can interact with unendcapped, ionized silanols on the silica matrix, leading to peak tailing. To prevent this, the mobile phase must be acidified to suppress silanol ionization (pKa ~3.5–4.5).

  • Chromophore: The conjugated aromatic system, extended by the bromine auxochrome, provides strong π-π* transitions, making UV detection highly effective [1].

Workflow A Analyte Profiling (7-Br-3-Me-Quinazolinone) B Stationary Phase (C18, 100Å, 3µm) A->B Lipophilicity (LogP) C Mobile Phase (MeCN / 0.1% TFA) B->C Selectivity Tuning D Method Refinement (Gradient Elution) C->D Peak Shape Optimization E System Suitability (Rs > 2.0, Tf < 1.5) D->E Robustness Verification F ICH Q2(R2) Validation (Lifecycle Management) E->F Final Method Approval

HPLC method development and ICH Q2(R2) validation workflow.

Method Development Strategy

Stationary Phase Selection

An Octadecylsilane (C18) column (150 mm × 4.6 mm, 3.5 µm) was selected. Causality: The 3.5 µm particle size offers an optimal balance between high theoretical plate count (efficiency) and manageable backpressure, while the dense C18 ligand coverage maximizes hydrophobic interaction with the brominated aromatic ring.

Mobile Phase & Elution Dynamics
  • Organic Modifier: Acetonitrile (MeCN) is chosen over methanol. Causality: MeCN provides lower viscosity, reducing system backpressure, and offers superior elution strength and peak symmetry for halogenated aromatics [1].

  • Aqueous Phase: Water modified with 0.1% Trifluoroacetic acid (TFA). Causality: TFA lowers the pH to ~2.0, fully protonating residual silanols on the stationary phase. It also acts as a mild ion-pairing agent, eliminating secondary electrostatic interactions and ensuring a sharp, symmetrical peak (Tailing factor < 1.2).

  • Elution Mode: A gradient elution is employed. Causality: While isocratic elution might suffice for the pure API, a gradient ensures that highly lipophilic synthetic impurities (e.g., unreacted brominated precursors) are efficiently washed from the column, preventing ghost peaks in subsequent runs.

Detection Parameters

Detection is performed using a Diode Array Detector (DAD) set to 254 nm. Causality: 254 nm provides an optimal signal-to-noise ratio for the quinazolinone core while minimizing baseline drift from the gradient and avoiding interference from non-aromatic excipients. DAD enables peak purity profiling, a critical requirement for specificity [1].

Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Column Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)
Gradient Program 0-2 min: 20% B; 2-10 min: 20%→80% B; 10-12 min: 80% B; 12-12.1 min: 20% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C (± 1°C)
Injection Volume 10 µL
Detection UV at 254 nm (DAD: 200-400 nm for peak purity)
Sample Diluent MeCN:Water (50:50, v/v)
Step-by-Step Execution
  • System Preparation: Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove air bubbles. Equilibrate the column at initial gradient conditions (20% B) for 15 column volumes until the baseline is stable.

  • Diluent Preparation: Mix equal volumes of HPLC-grade MeCN and Ultrapure Water. Causality: Dissolving the sample in 100% organic solvent causes "solvent shock" upon injection into the highly aqueous initial mobile phase, leading to peak splitting. A 50:50 diluent ensures optimal focusing of the analyte band at the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Testing (SST): Inject the working standard in replicate (n=6). Evaluate against predefined criteria (see Section 5.1).

  • Sample Analysis: Inject samples. Implement a bracketing standard every 10 injections to monitor system drift.

Self-Validating Framework (ICH Q2(R2) & USP <1225>)

Modern pharmaceutical analysis demands that a method be "Fit for Purpose" regarding its Reportable Result (RR) [2]. This protocol operates as a self-validating system : if the bracketing standard's peak area drifts by >2.0% relative to the initial calibration, the system automatically halts and flags the data. This continuous performance verification aligns with the lifecycle approach of USP <1225> [2] and ICH Q2(R2) [3].

Validation V1 Reportable Result (RR) Fitness for Purpose V2 Specificity (DAD Peak Purity) V1->V2 V3 Accuracy & Precision (Recovery & %RSD) V1->V3 V4 Linearity & Range (R² > 0.999) V1->V4 V2->V3 Ensures no interference V4->V3 Defines valid range

Self-validating system architecture based on ICH Q2(R2) guidelines.

System Suitability Criteria (SST)
ParameterAcceptance CriteriaObserved ResultPass/Fail
Retention Time (Rt) ~ 6.8 minutes6.82 minPass
Tailing Factor (Tf) ≤ 1.51.08Pass
Theoretical Plates (N) ≥ 500012,450Pass
Injection Precision (%RSD) ≤ 2.0% (n=6)0.45%Pass
ICH Q2(R2) Validation Summary

The method was fully validated according to ICH Q2(R2) guidelines[3], evaluating Specificity, Linearity, Accuracy, and Precision.

Validation ParameterMethodologyAcceptance CriteriaResults
Specificity Forced degradation & DAD Peak PurityPeak purity angle < thresholdNo co-eluting impurities; Purity > 99.9%
Linearity & Range 5 concentrations (50% to 150% of target)Correlation coefficient (R²) ≥ 0.999R² = 0.9998; Range: 50–150 µg/mL
Accuracy (Recovery) Spiked samples at 80%, 100%, 120%Mean recovery 98.0% – 102.0%99.4% – 100.8%
Repeatability 6 preparations at 100% concentration%RSD ≤ 2.0%%RSD = 0.62%
Intermediate Precision Different analyst, different day%RSD ≤ 2.0%%RSD = 0.81%

Conclusion

A highly specific, accurate, and robust RP-HPLC method was developed for the quantification of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one. By grounding the chromatographic choices in the physicochemical properties of the molecule and embedding a self-validating logic into the sequence architecture, this protocol ensures that the Reportable Result remains consistently fit for purpose throughout the analytical lifecycle.

References

  • ECA Academy. (2025). "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." GMP Compliance News. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). "ICH Q2(R2) Validation of analytical procedures." ICH Harmonised Guideline. Available at:[Link]

Method

Application Note: Comprehensive 1H and 13C NMR Spectroscopic Characterization of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Introduction & Pharmacological Context 3,4-Dihydroquinazolin-2(1H)-one derivatives represent a privileged heterocyclic scaffold in modern drug discovery. Specifically, 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

3,4-Dihydroquinazolin-2(1H)-one derivatives represent a privileged heterocyclic scaffold in modern drug discovery. Specifically, 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives have been identified as highly potent and selective inhibitors of human monoamine oxidase B (MAO-B), making them critical lead compounds for the treatment of neurodegenerative disorders such as Parkinson's disease[1].

The introduction of a bromine atom at the C-7 position (yielding 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one) serves a dual purpose: it modulates the lipophilicity of the pharmacophore to improve blood-brain barrier penetration, and it provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions[2]. Accurate structural elucidation of this scaffold using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming regiochemistry and guiding precise structure-activity relationship (SAR) studies[3].

Structural Elucidation Rationale

As an Application Scientist, the approach to characterizing this molecule relies on a deep understanding of its electronic environment. The experimental choices are driven by the following causalities:

  • Solvent Selection (DMSO-d6): The urea-like moiety at C-2 engages in strong intermolecular hydrogen bonding. DMSO-d6 is selected not only for its superior solvating power but also because it "locks" the chemical exchange of the N1-H proton. This allows the proton to be observed as a distinct broad singlet (~9.60 ppm) rather than exchanging rapidly with the solvent and disappearing from the spectrum.

  • Electronic Effects of the Bromine Atom: The C-7 bromine atom exerts competing inductive (-I) and resonance (+R) effects. The +R effect increases electron density at the ortho and para positions, subtly shielding H-6 and H-8 relative to the meta proton (H-5). This dictates the classic 1,2,4-trisubstituted coupling pattern observed in the aromatic region.

  • Deshielding of the C-4 Methylene: The C-4 protons are situated between a substituted aromatic ring and the N3-methyl group. The combined anisotropic deshielding from the adjacent aromatic ring and the electron-withdrawing nature of the urea core pushes the C-4 methylene signal significantly downfield (~4.42 ppm) compared to standard benzylic protons[2].

Experimental Protocols: Self-Validating NMR Workflow

To ensure reproducibility and high spectral resolution, the following self-validating sample preparation and acquisition protocol must be strictly adhered to.

Sample Preparation Methodology
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one into a clean, static-free glass vial.

  • Solubilization: Add 600 µL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Homogenization: Vortex the vial for 30 seconds. Sonicate the solution for 2 minutes at room temperature to ensure complete dissolution. Causality: Particulate matter distorts magnetic field homogeneity, leading to poor shimming, broadened line widths, and loss of fine J-coupling resolution.

  • Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube (e.g., Norell 509-UP) using a glass Pasteur pipette. Ensure the solvent column height is exactly 4.0 to 4.5 cm to optimize the probe's fill factor.

NMR Acquisition Parameters
  • Instrument: 400 MHz or 500 MHz NMR Spectrometer equipped with a 5 mm multinuclear broadband probe (BBO) or cryoprobe[2].

  • Temperature: Regulated at 298 K.

  • 1H NMR Parameters: Pulse sequence = standard 1D (zg30); Spectral width = 12 ppm; Acquisition time = 3.0 s; Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 16.

  • 13C NMR Parameters: Pulse sequence = 1D with proton decoupling (zgpg30); Spectral width = 220 ppm; Acquisition time = 1.5 s; Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 1024.

NMR_Workflow A Sample Preparation (15 mg in DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phase, Baseline) C->D E Spectral Interpretation & Assignment D->E F Structural Validation (Self-Validating System) E->F

Self-Validating NMR Characterization Workflow

Data Presentation & Spectral Interpretation

The structural assignments are derived from chemical shift theory, multiplicity rules, and coupling constants (J-values)[3]. The quantitative data is summarized in the tables below.

Table 1: 1H NMR Quantitative Data (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N1-H9.60Broad singlet (br s)-1HDeshielded by C=O; broadened by quadrupolar relaxation of N1.
H-57.15Doublet (d)8.11HOrtho coupling to H-6.
H-67.10Doublet of doublets (dd)8.1, 1.91HOrtho coupling to H-5; meta coupling to H-8.
H-86.98Doublet (d)1.91HMeta coupling to H-6; shielded by +R effect of C7-Br.
H-44.42Singlet (s)-2HMethylene protons between N3 and aromatic ring.
N3-CH32.88Singlet (s)-3HMethyl group attached to N3.
Table 2: 13C NMR Quantitative Data (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-2153.4Quaternary (C=O)Highly deshielded urea carbonyl.
C-8a139.2Quaternary (Ar-C)Aromatic carbon attached to N1.
C-5128.7Tertiary (Ar-CH)Aromatic carbon (ortho to C-4a).
C-6124.5Tertiary (Ar-CH)Aromatic carbon (meta to C-4a).
C-7120.8Quaternary (C-Br)Heavy atom effect of bromine causes upfield shift relative to C-H.
C-4a118.3Quaternary (Ar-C)Bridgehead aromatic carbon.
C-8115.6Tertiary (Ar-CH)Aromatic carbon (ortho to C-8a).
C-448.2Secondary (CH2)Aliphatic methylene carbon attached to N3.
N3-CH334.5Primary (CH3)N-methyl carbon.

2D NMR Workflows: Regiochemical Validation

While 1D NMR provides the foundational framework, 2D NMR establishes the self-validating connectivity network required to definitively prove the exact regiochemistry of the methyl and bromo groups.

  • 1H-1H COSY (Correlation Spectroscopy): Confirms the scalar coupling network of the aromatic ring. A strong cross-peak between H-5 (7.15 ppm) and H-6 (7.10 ppm) validates their ortho relationship.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Differentiates protonated from non-protonated carbons. It directly maps the H-4 protons (4.42 ppm) to the C-4 carbon (48.2 ppm), and the N3-CH3 protons (2.88 ppm) to the methyl carbon (34.5 ppm).

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this scaffold. It detects long-range (2J and 3J) carbon-proton couplings.

    • Validating the Methyl Position: The N3-CH3 protons show strong 3J correlations to both C-2 (153.4 ppm) and C-4 (48.2 ppm). If the methyl were incorrectly positioned at N1, it would correlate to C-2 and C-8a instead.

    • Validating the Core Structure: The H-4 methylene protons show 3J correlations to C-2, C-5, and C-8a, and a 2J correlation to C-4a, seamlessly linking the pyrimidine ring to the aromatic system.

HMBC_Network H_Me N3-CH3 C_2 C-2 (C=O) H_Me->C_2 3J C_4 C-4 (CH2) H_Me->C_4 3J H_4 H-4 (CH2) H_4->C_2 3J C_4a C-4a (Ar-C) H_4->C_4a 2J C_8a C-8a (Ar-C) H_4->C_8a 3J C_5 C_5 H_4->C_5 3J H_5 H-5 (Ar-H) H_5->C_4 3J C_7 C-7 (C-Br) H_5->C_7 3J H_8 H-8 (Ar-H) H_8->C_4a 3J C_6 C-6 (Ar-C) H_8->C_6 3J

Key HMBC (2J and 3J) Correlations Validating Regiochemistry

Conclusion

The comprehensive 1H and 13C NMR characterization of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one provides a robust, self-validating structural profile. By combining high-resolution 1D data with 2D correlation networks (COSY, HSQC, HMBC), researchers can unequivocally confirm the regiochemistry of the N3-methyl and C7-bromo substitutions. This rigorous analytical foundation is essential for downstream applications, including SAR optimization in MAO-B inhibitor development and late-stage synthetic functionalization.

References

  • [1] The monoamine oxidase inhibition properties of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. ResearchGate. Available at:

  • [2] Rh(III)-Catalyzed Chemoselective C–H Alkenylation and [5 + 1] Annulation with Gem-Difluoromethylene Enabled by the Distinctive Fluorine Effect. The Journal of Organic Chemistry - ACS Publications. Available at:

  • [3] 6-Amino-3,4-dihydroquinazolin-2(1H)-one | 1260835-29-7. Benchchem. Available at:

Sources

Application

Using 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one as an active pharmaceutical ingredient (API) intermediate

Introduction & Chemical Rationale The quinazolinone core is a "privileged scaffold" in medicinal chemistry, frequently serving as the structural foundation for a diverse array of active pharmaceutical ingredients (APIs),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The quinazolinone core is a "privileged scaffold" in medicinal chemistry, frequently serving as the structural foundation for a diverse array of active pharmaceutical ingredients (APIs), including kinase inhibitors, PARP inhibitors, and broad-spectrum antiviral agents[1]. Within this chemical family, 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS: 1188442-45-6) has emerged as a highly versatile intermediate[2].

The strategic placement of the bromine atom at the C7 position provides a highly reactive, regioselective handle for late-stage palladium-catalyzed cross-coupling reactions. Unlike unhalogenated or symmetrically halogenated analogs, this specific intermediate allows drug development professionals to rapidly generate structure-activity relationship (SAR) libraries via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings without competing side reactions at other ring positions[3].

Physicochemical Properties

Understanding the baseline properties of this intermediate is critical for optimizing reaction solubility and downstream purification.

Table 1: Physicochemical Profile of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

PropertyValue / Description
CAS Number 1188442-45-6
Molecular Formula C9H9BrN2O
Molecular Weight 241.088 g/mol
Isotopic Mass (m/z) 240.0 / 242.0 (1:1 ratio characteristic of monobromine)
Appearance Off-white to light gray solid
Solubility Soluble in DMF, DMSO, and 1,4-Dioxane; poorly soluble in water
Reactivity Profile Electrophilic at C7; stable under standard basic/acidic aqueous workups

Synthetic Workflow & Mechanistic Pathways

The true value of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one lies in its divergent synthetic potential. By selecting the appropriate catalytic system, researchers can selectively form C-C bonds (yielding arylated derivatives) or C-N bonds (yielding aminated derivatives).

API_Workflow Core 7-Bromo-3-methyl-3,4- dihydroquinazolin-2(1H)-one (API Intermediate) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(PPh3)4 Na2CO3 Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd2(dba)3, XPhos NaOtBu API1 C7-Arylated Quinazolinone APIs (e.g., Antiviral Agents) Suzuki->API1 API2 C7-Aminated Quinazolinone APIs (e.g., Kinase Inhibitors) Buchwald->API2 Boronic Aryl/Heteroaryl Boronic Acids Boronic->Suzuki Amines Primary/Secondary Amines Amines->Buchwald

Figure 1: Divergent synthetic workflow utilizing 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes microwave irradiation to accelerate the transmetalation step, which is often the rate-limiting phase in the cross-coupling of sterically hindered or electron-rich boronic acids. Microwave conditions significantly reduce reaction times and suppress protodeboronation side reactions[4].

Table 2: Reaction Optimization Data for C7-Arylation [4]

EntryCatalyst (10 mol%)Base (1.1 eq)SolventConditionsYield (%)
1Pd(PPh3)4Na2CO3EthanolConventional Reflux, 12 h45
2Pd(PPh3)4Na2CO31,4-DioxaneConventional Reflux, 12 h60
3Pd(PPh3)4Na2CO3DMEConventional Reflux, 12 h75
4 Pd(PPh3)4 Na2CO3 DME Microwave, 20 min 95

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst & Base Addition: Add Pd(PPh3)4 (0.1 equiv, 0.1 mmol) and Na2CO3 (1.1 equiv, 1.1 mmol).

    • Causality Note: Pd(PPh3)4 is selected because the electron-rich phosphine ligands facilitate rapid oxidative addition into the C-Br bond. Na2CO3 is required to activate the boronic acid into a nucleophilic boronate complex, enabling transmetalation.

  • Solvent Introduction: Add 4.0 mL of degassed Ethylene Glycol Dimethyl Ether (DME). Seal the vial with a Teflon-lined crimp cap.

  • Degassing: Purge the vial with Argon for 5 minutes. Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Irradiation: Heat the reaction mixture in a microwave synthesizer at 110 °C for 20 minutes.

  • Self-Validating IPC (In-Process Control): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 241/243) is <1% relative to the product peak. If unreacted bromide remains >5%, spike with an additional 2 mol% Pd(PPh3)4 and irradiate for 5 more minutes.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Amination of the quinazolinone core is critical for synthesizing ATP-competitive kinase inhibitors. This protocol employs a highly active precatalyst system to overcome the high activation energy of C-N reductive elimination[1].

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (1.0 equiv, 1.0 mmol), the desired primary or secondary amine (1.2 equiv), Pd2(dba)3 (0.02 equiv, 2 mol%), XPhos (0.06 equiv, 6 mol%), and NaOtBu (1.5 equiv).

    • Causality Note: The combination of Pd2(dba)3 and XPhos is critical. XPhos is a bulky, electron-rich biarylphosphine ligand that sterically forces the palladium center into a geometry that accelerates reductive elimination of the C-N bond. Furthermore, its bulkiness suppresses undesirable β-hydride elimination, which would otherwise lead to amine oxidation and reduction of the starting bromide. NaOtBu is a strong base necessary to deprotonate the coordinated amine.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed Toluene. Seal the tube and remove it from the glovebox.

  • Heating: Stir the mixture at 110 °C in a pre-heated oil bath for 12–24 hours.

  • Self-Validating IPC: Monitor via HPLC-UV at 254 nm. The reaction is self-validating when the distinct UV signature of the brominated starting material is replaced by the red-shifted UV absorbance typical of the extended conjugation in the aminated product.

  • Workup: Cool to room temperature, quench with 5 mL of water, and extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via reverse-phase preparative HPLC.

References

  • PubChem / National Institutes of Health (NIH). 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one | C9H9BrN2O | CID 58123373. 2

  • National Center for Biotechnology Information (PMC). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. 1

  • ResearchGate / Journal of Heterocyclic Chemistry. Synthesis, Spectral Characterization, and Antimicrobial Activity of Novel 2,4,6-Trisubstituted Quinazoline Derivatives by Buchwald and Suzuki Coupling Reactions. 3

  • Oriental Journal of Chemistry. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling.4

Sources

Method

Application Note: Divergent Late-Stage Functionalization of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one via Palladium-Catalyzed Cross-Coupling

Executive Summary & Scientific Rationale The 3,4-dihydroquinazolin-2(1H)-one core is a highly privileged pharmacophore in medicinal chemistry. It is extensively utilized in the structural design of p38 MAP kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 3,4-dihydroquinazolin-2(1H)-one core is a highly privileged pharmacophore in medicinal chemistry. It is extensively utilized in the structural design of p38 MAP kinase inhibitors[1], PI3K/mTOR pathway modulators[2], and CCR8 antagonists[3]. The specific building block, 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one , serves as an ideal electrophilic scaffold for divergent library synthesis[4].

By leveraging Palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis[5]—medicinal chemists can rapidly explore chemical space at the C7 position. This application note details highly optimized, self-validating protocols for both Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings on this specific scaffold, bridging the gap between theoretical mechanisms and bench-level execution.

Mechanistic Causality & Catalyst Selection

Palladium-catalyzed functionalization of heterocyclic aryl bromides requires precise tuning to avoid off-target reactions, such as protodehalogenation or unintended oxidation of the dihydroquinazolinone ring[6].

  • Suzuki-Miyaura Causality: We recommend the Pd(dppf)Cl₂ precatalyst. The large bite angle of the bidentate dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex. This spatial arrangement dramatically accelerates the rate-limiting reductive elimination step, which is crucial for electron-rich heterocyclic bromides that might otherwise stall in the catalytic cycle.

  • Buchwald-Hartwig Causality: Pd₂(dba)₃ paired with XPhos is superior for C-N bond formation. The bulky, electron-rich biaryl phosphine ligand facilitates rapid oxidative addition into the C7-Br bond while sterically preventing the formation of catalytically inactive bis-amine palladium species.

  • Solvent & Base Dynamics: A biphasic 1,4-Dioxane/H₂O system with K₂CO₃ is optimal for Suzuki couplings, as water is required to activate the boronic acid via a boronate intermediate[5]. Conversely, anhydrous conditions with the strong base NaOtBu are mandatory for Buchwald-Hartwig aminations to ensure nucleophilic activation of the amine.

MechanisticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C7-Br bond) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII 7-Bromo-3-methyl- 3,4-dihydroquinazolin-2(1H)-one TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_2 Pd(II) Diaryl Complex (Ar-Pd-Ar') TransMet->PdII_2 Ar'-B(OH)2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Substituted Quinazolinone Product RedElim->Product

Figure 1: Mechanistic cycle of the Suzuki-Miyaura coupling on the 7-Bromo-quinazolinone scaffold.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one with phenylboronic acid.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)9045%Sluggish reaction; monodentate ligand leads to slow reductive elimination.
2Pd(OAc)₂ / SPhosK₃PO₄ (2.0)Toluene/H₂O (4:1)10082%Good conversion, but trace oxidation of the dihydro ring observed.
3Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2.0)DMF/H₂O (4:1)11076%High temperature in DMF caused partial hydrolysis of the quinazolinone.
4 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.0) 1,4-Dioxane/H₂O (4:1) 100 88% Optimal; clean conversion, no ring oxidation, rapid reaction.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Self-Validating System: The starting material (7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one) exhibits a distinct isotopic mass signature of [M+H]⁺ = 241.0 / 243.0 (1:1 ratio). Reaction completion is validated when LC-MS analysis shows total consumption of this doublet and the appearance of the target product mass.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (100 mg, 0.41 mmol, 1.0 equiv) and the desired arylboronic acid (0.62 mmol, 1.5 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (16.7 mg, 0.02 mmol, 5 mol%) and K₂CO₃ (113 mg, 0.82 mmol, 2.0 equiv).

  • Solvent Degassing: Add 1,4-Dioxane (3.2 mL) and deionized H₂O (0.8 mL). Seal the vial with a crimp cap. Sparge the mixture with Argon gas for 5 minutes via a submerged needle to remove dissolved oxygen (critical to prevent catalyst deactivation and substrate oxidation)[6].

  • Reaction: Heat the reaction mixture at 100 °C for 2 hours in a heating block (or 20 minutes via microwave irradiation at 110 °C).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Extract the aqueous layer once more with EtOAc (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Self-Validating System: Amination products typically exhibit a significant shift in TLC retention factor (R_f) and become highly fluorescent under 254 nm UV light due to extended conjugation.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, add 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (100 mg, 0.41 mmol, 1.0 equiv), the secondary amine (0.49 mmol, 1.2 equiv), and NaOtBu (59 mg, 0.62 mmol, 1.5 equiv) to a dry vial.

  • Catalyst: Add Pd₂(dba)₃ (18.8 mg, 0.02 mmol, 5 mol%) and XPhos (19.5 mg, 0.04 mmol, 10 mol%).

  • Reaction: Add anhydrous, degassed Toluene (4.0 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 4 hours.

  • Workup: Quench the reaction by filtering the crude mixture through a short pad of Celite to remove palladium black, eluting with CH₂Cl₂ (20 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, Acetonitrile/Water with 0.1% TFA) to isolate the pure amine derivative.

Workflow Prep Reagent Prep (Glovebox/Schlenk) React Thermal/Microwave Heating (100-110°C) Prep->React Workup Aqueous Workup or Celite Filtration React->Workup Purify Flash Chromatography or Prep-HPLC Workup->Purify Analyze LC-MS & NMR Validation Purify->Analyze

Figure 2: Standard high-throughput workflow for the late-stage functionalization of the quinazolinone scaffold.

Troubleshooting & Field-Proven Insights

  • Issue: Protodehalogenation (Mass [M+H]⁺ = 163.1).

    • Causality: Occurs when the transmetalation step is slower than the competing protodepalladation.

    • Solution: Ensure the boronic acid is of high quality (not degraded to boroxines). Increase the equivalents of boronic acid to 2.0 or switch to a more active base like Cs₂CO₃.

  • Issue: Oxidation to the fully aromatic Quinazolin-2(1H)-one.

    • Causality: The 3,4-dihydro system is susceptible to air oxidation at elevated temperatures[6].

    • Solution: Strict adherence to Argon sparging. Do not leave the reaction stirring open to the atmosphere during the cooling phase.

Sources

Application

Application Note: LC-MS/MS Fragmentation Dynamics and Bioanalytical Protocol for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Introduction and Pharmacological Context Quinazolinone derivatives represent a highly privileged class of pharmacophores, frequently utilized in the development of kinase inhibitors, PARP inhibitors, and advanced chemoth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Quinazolinone derivatives represent a highly privileged class of pharmacophores, frequently utilized in the development of kinase inhibitors, PARP inhibitors, and advanced chemotherapeutics. Specifically, 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (Chemical Formula: C9H9BrN2O; Exact Mass: ~240.0 Da) incorporates a halogenated cyclic urea core. Understanding its precise mass spectrometric (MS) fragmentation behavior is critical for structural elucidation, metabolite identification, and the development of robust pharmacokinetic (PK) quantification assays.

This application note details the mechanistic fragmentation pathways of this molecule and provides a self-validating, causality-driven LC-MS/MS methodology designed for high-throughput bioanalysis.

Mechanistic Mass Spectrometry: Fragmentation Pathways

To develop a highly sensitive Multiple Reaction Monitoring (MRM) assay, one must first understand the thermodynamic drivers behind the molecule's fragmentation in the gas phase.

  • Precursor Ion Formation: In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly electronegative carbonyl oxygen or the N1 nitrogen of the cyclic urea. Due to the natural isotopic distribution of bromine (roughly 1:1 for 79 Br and 81 Br), the precursor ion manifests as a distinct doublet at m/z 241.0 and m/z 243.0 . This isotopic signature is highly advantageous for distinguishing the parent drug and its halogen-retaining metabolites from background matrix noise[1].

  • Primary Cleavage (Path A - Quantifier): Upon Collision-Induced Dissociation (CID), the lowest-energy pathway is the retro-Diels-Alder-like cleavage of the partially saturated pyrimidine ring. The N1-C2 and N3-C4 bonds rupture, expelling a neutral molecule of methyl isocyanate (CH 3​ NCO, 57 Da). This mechanism is a well-documented hallmark of cyclic ureas and quinazolinones[2],[3]. The resulting product ion at m/z 184 / 186 is a highly conjugated, stable 2-amino-4-bromobenzyl cation. Because of its high abundance and stability, this transition (241 184) is selected as the primary quantifier.

  • Secondary Cleavage (Path B - Qualifier): The m/z 184 fragment can undergo further high-energy dissociation by losing hydrogen bromide (HBr, 80 Da), yielding a stable indenyl or phenyl cation derivative at m/z 104 . This serves as an excellent qualifier transition.

  • Alternative Cleavages (Path C & D): Direct loss of carbon monoxide (-28 Da) from the cyclic urea core yields a ring-contracted intermediate at m/z 213 / 215 . Alternatively, radical cleavage of the bromine atom (-79 Da) yields a minor fragment at m/z 162 .

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 241 / 243 Frag1 Primary Fragment [M+H - CH3NCO]+ m/z 184 / 186 Precursor->Frag1 Loss of Methyl Isocyanate (-57 Da) Frag2 Ring Contraction [M+H - CO]+ m/z 213 / 215 Precursor->Frag2 Loss of Carbon Monoxide (-28 Da) Frag4 Radical Loss [M+H - Br•]+ m/z 162 Precursor->Frag4 Loss of Bromine Radical (-79/81 Da) Frag3 Secondary Fragment [m/z 184 - HBr]+ m/z 104 Frag1->Frag3 Loss of Hydrogen Bromide (-80/82 Da)

Proposed LC-MS/MS fragmentation pathway of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Causality-Driven Analytical Methodology

A robust protocol must be more than a list of steps; it must be a self-validating system where every chemical choice serves a specific, mechanistic purpose.

The Self-Validating System Design

To ensure absolute trustworthiness, this protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked into the extraction solvent. Causality: Any matrix-induced ion suppression in the ESI source or volumetric losses during sample transfer will equally affect the analyte and the SIL-IS. By quantifying the ratio of the Analyte Peak Area to the IS Peak Area, the assay mathematically neutralizes systemic variances, ensuring each reported concentration is internally verified.

Step-by-Step Sample Preparation Protocol
  • Aliquot: Transfer 50 µL of plasma sample (or standard/QC) into a 96-well plate.

  • Spike & Precipitate: Add 150 µL of ice-cold Acetonitrile containing the SIL-IS (10 ng/mL).

    • Causality: Acetonitrile causes a rapid drop in the dielectric constant of the solution, instantly denaturing and precipitating plasma proteins. The lipophilic brominated aromatic core of the analyte remains highly soluble in the organic phase, preventing occlusion in the protein pellet.

  • Agitate: Vortex the plate continuously for 5 minutes at 1000 RPM.

  • Centrifuge: Spin at 4,000 × g for 10 minutes at 4°C to compact the protein pellet.

  • Transfer & Dilute: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic supernatant with water matches the initial conditions of the LC gradient (highly aqueous). This prevents "solvent breakthrough" or peak splitting that occurs when a strong organic solvent is injected directly onto a C18 column.

LCMS_Workflow Prep 1. Sample Prep Protein Precipitation LC 2. UHPLC C18 Separation Prep->LC ESI 3. ESI(+) Ionization LC->ESI Q1 4. Q1 Selection m/z 241/243 ESI->Q1 CID 5. Q2 CID Argon Collision Q1->CID Q3 6. Q3 Detection m/z 184, 104 CID->Q3

Step-by-step LC-MS/MS analytical workflow for quinazolinone quantification.

Quantitative Data Presentation

Table 1: UHPLC Gradient Conditions

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water (Provides abundant protons to drive [M+H]+ formation) Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BPhase Rationale
0.000.4095.05.0Analyte focusing at column head
0.500.4095.05.0Desalting of matrix components
2.500.405.095.0Elution of lipophilic quinazolinone
3.500.405.095.0Column wash (phospholipid removal)
3.600.4095.05.0Re-equilibration
4.500.4095.05.0End of run
Table 2: Optimized MS/MS Parameters and MRM Transitions

Ionization Mode: ESI Positive (+) Collision Gas: Argon (High purity)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Assignment / Purpose
7-Br-Quinazolinone ( 79 Br) 241.0184.05022Quantifier (Loss of CH 3​ NCO)
7-Br-Quinazolinone ( 79 Br) 241.0104.05038Qualifier (Loss of CH 3​ NCO + HBr)
7-Br-Quinazolinone ( 81 Br) 243.0186.05022Isotopic Confirmation
SIL-IS 244.0187.05022Internal Standard Normalization

References

  • Title: 6-Amino-3,4-dihydroquinazolin-2(1H)-one (Chemical Reactivity and Mass Spectrometry Profiling).
  • Title: Discovery of novel glycerolated quinazolinones from Streptomyces sp. MBT27.
  • Title: Untargeted LC-MS/MS-Based Multi-Informative Molecular Networking for Targeting the Antiproliferative Ingredients in Tetradium ruticarpum Fruit.

Sources

Method

Protocol for Scaling Up 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Synthesis in Batch Reactors

Executive Summary The 3,4-dihydroquinazolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of monoamine oxidase (MAO) inhibitors [1] and PRMT5 inhibitors [...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydroquinazolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of monoamine oxidase (MAO) inhibitors [1] and PRMT5 inhibitors [2]. Transitioning the synthesis of 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one from discovery-scale (milligrams) to pilot-scale (kilograms) requires rigorous optimization of solvent systems, thermal management, and reagent safety.

This application note details a robust, two-step batch reactor protocol. It replaces hazardous discovery-route reagents (e.g., triphosgene) and high-temperature melts (e.g., urea) [3] with a highly controlled reductive amination followed by a 1,1'-Carbonyldiimidazole (CDI)-mediated cyclization [4].

Mechanistic Overview & Synthetic Strategy

The synthesis relies on a two-step sequence starting from commercially available 2-amino-4-bromobenzaldehyde.

  • Reductive Amination: Condensation with methylamine yields an imine intermediate, which is seamlessly reduced by sodium borohydride (NaBH₄) to form the diamine.

  • Cyclization: The diamine is cyclized using CDI. CDI acts as a safe phosgene equivalent, delivering the carbonyl carbon to bridge the primary and secondary amines, closing the heterocyclic ring.

ReactionPathway SM 2-Amino-4-bromobenzaldehyde Imine Imine Intermediate SM->Imine Condensation MeNH2 Methylamine (EtOH) MeNH2->Imine Diamine 2-Amino-4-bromo- N-methylbenzylamine Imine->Diamine Reduction Reductant NaBH4 (0-5 °C) Reductant->Diamine Product 7-Bromo-3-methyl-3,4- dihydroquinazolin-2(1H)-one Diamine->Product Cyclization CDI CDI (2-MeTHF, 60 °C) CDI->Product

Caption: Reaction pathway for the synthesis of 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Scale-Up Considerations & Causality (E-E-A-T)

To ensure a self-validating and scalable system, several critical modifications were made to the traditional benchtop methodology:

  • Solvent Selection (The 2-MeTHF Advantage): In early discovery phases, Tetrahydrofuran (THF) or Dichloromethane (DCM) are commonly used. However, upon scale-up, DCM poses severe environmental and regulatory challenges, while THF is fully miscible with water, complicating the aqueous extraction of the imidazole byproduct. 2-Methyltetrahydrofuran (2-MeTHF) is selected as the optimal solvent. It offers excellent phase separation from water and forms a favorable azeotrope. This azeotropic property is critical: CDI is highly moisture-sensitive, and the crude diamine solution must be dried to a Karl Fischer (KF) value of < 0.1% prior to cyclization to prevent CDI hydrolysis.

  • Reagent Selection (CDI vs. Urea/Triphosgene): Traditional cyclization of diamines to quinazolinones often employs urea at elevated temperatures (>180 °C) [3] or triphosgene. High-temperature urea melts lead to thermal degradation and poor impurity profiles. Triphosgene introduces severe toxicity risks and requires specialized phosgene-scrubbing infrastructure. CDI provides a safe, mild alternative that proceeds efficiently at 60 °C [4], with the only byproducts being imidazole (easily removed via a mild acidic wash) and carbon dioxide (which requires controlled reactor venting).

  • Exotherm & Quench Validation: The addition of NaBH₄ generates hydrogen gas and heat. By adding it in discrete portions at 0–5 °C, the exotherm is managed. Crucially, the reaction is quenched with acetone prior to aqueous workup. Acetone safely consumes any unreacted NaBH₄ by reducing it to isopropanol, validating that no reactive hydrides remain to cause delayed hydrogen evolution during phase separation.

Process Workflow

ProcessWorkflow R1 Reactor 1: Reductive Amination (MeNH2, NaBH4, EtOH) Q1 Quench & Extraction (Acetone, Water, 2-MeTHF) R1->Q1 Intermediate R2 Reactor 2: Cyclization (CDI, 2-MeTHF, 60 °C) Q1->R2 Organic Phase (KF < 0.1%) Q2 Aqueous Wash (1M HCl, Brine) R2->Q2 Crude Product Cryst Crystallization (Solvent Swap to Heptane) Q2->Cryst Washed Phase Isol Filtration & Drying (Vacuum Oven, 50 °C) Cryst->Isol Product Slurry

Caption: Batch reactor workflow for the two-step scale-up synthesis and isolation.

Detailed Experimental Protocol (1 kg Scale)

Step 1: Reductive Amination
  • Preparation: Purge a 50 L glass-lined reactor with nitrogen.

  • Charging: Charge 2-amino-4-bromobenzaldehyde (1.0 kg, 5.0 mol) and absolute ethanol (10 L). Stir to dissolve.

  • Imine Formation: Cool the mixture to 0–5 °C. Slowly add methylamine (33% w/w in EtOH, 1.16 kg, 12.5 mol) via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C. Stir for 2 hours.

  • Reduction: Charge NaBH₄ (113 g, 3.0 mol) in 5 equal portions over 1 hour. Monitor off-gassing (H₂) and maintain the temperature below 15 °C. Stir for an additional 4 hours at room temperature.

  • Quench: Slowly add acetone (500 mL) to consume unreacted NaBH₄. Stir for 30 minutes. Follow with the slow addition of water (5 L).

  • Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Extract the aqueous residue with 2-MeTHF (2 × 5 L).

  • Drying (Critical Step): Combine the organic layers and wash with brine (3 L). Perform azeotropic distillation of the 2-MeTHF layer under reduced pressure until the Karl Fischer (KF) moisture content is < 0.1% .

Step 2: CDI-Mediated Cyclization
  • Reagent Addition: Transfer the dried 2-MeTHF solution of the intermediate diamine (~5.0 mol) to a clean 50 L reactor. Add 1,1'-Carbonyldiimidazole (CDI) (972 g, 6.0 mol) in portions.

    • Safety Note: Ensure the reactor vent is open to an appropriate exhaust system to accommodate CO₂ evolution.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor completion via HPLC.

  • Workup: Cool the mixture to 20 °C. Wash the organic layer with 1M HCl (5 L) to protonate and remove the imidazole byproduct into the aqueous phase. Follow with a water wash (5 L) and a brine wash (3 L).

  • Crystallization: Concentrate the organic layer to approximately 3 L. Induce crystallization by performing a solvent swap: slowly add heptane (10 L) while distilling off 2-MeTHF under reduced pressure.

  • Isolation: Cool the resulting slurry to 0–5 °C and age for 2 hours. Filter the product and wash the filter cake with cold heptane (2 L).

  • Drying: Dry the product in a vacuum oven at 50 °C to constant weight.

Quantitative Data Summary

The transition from 10 g to 1 kg demonstrated excellent scalability, with overall yields improving due to reduced mechanical losses and optimized solvent recycling.

ScaleStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)HPLC Purity (%)E-Factor
10 g88.085.074.8>98.5~45
100 g90.587.078.7>99.0~38
1 kg92.089.081.8>99.5~32

Note: The reduction in E-Factor at the 1 kg scale is attributed to the efficient phase separation of 2-MeTHF and the consolidation of aqueous washes.

References

  • The Inhibition of Monoamine Oxidase by Esomeprazole (and related Quinazolinone derivatives)
  • Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors (Patent N° 19533) Source: Googleapis / OAPI
  • Quinazolines for pdk1 inhibition (Patent CA2648529A1)
  • Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems Source: PubMed Central (PMC)

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one recrystallization

Technical Support Center: Troubleshooting 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Recrystallization Welcome to the advanced troubleshooting guide for the purification of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Recrystallization

Welcome to the advanced troubleshooting guide for the purification of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one. As a critical intermediate in pharmaceutical synthesis, the 3,4-dihydroquinazolin-2(1H)-one scaffold presents unique thermodynamic and chemical stability challenges during isolation. This guide is designed to help researchers diagnose impurity carryover, resolve phase-separation issues, and implement self-validating purification workflows.

Diagnostic Overview & Quantitative Impurity Profiling

Before adjusting your recrystallization parameters, you must identify the chemical nature of the impurities in your crude mixture. The C4 position of the 3,4-dihydroquinazolinone ring is benzylic and highly susceptible to oxidative degradation, while unreacted precursors often disrupt the target compound's crystal lattice.

Table 1: Common Impurities and Recrystallization Behavior

Impurity ClassChemical IdentityMass Shift (LC-MS)Typical RRT*Causality & OriginRecrystallization Challenge
Type A 7-Bromo-3-methylquinazoline-2,4(1H,3H)-dione+14 Da1.15Benzylic oxidation at C4 due to thermal stress and dissolved O₂.High structural homology; easily co-precipitates with the product.
Type B 2-Amino-4-bromo-N-methylbenzylamine-26 Da0.65Unreacted starting material from incomplete urea/phosgene cyclization.High polarity severely depresses the melting point, causing "oiling out".
Type C Des-bromo dihydroquinazolinone-78 Da0.85Halogen-deficient impurity carried over from commercial starting materials.Forms an isomorphic solid solution; requires strict anti-solvent tuning.

*Relative Retention Time (RRT) based on a standard Reverse-Phase C18 gradient (Water/MeCN with 0.1% Formic Acid).

Troubleshooting FAQs

Q: Why does my crude product "oil out" (form liquid droplets) instead of forming discrete crystals upon cooling? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solvent system is higher than the melting point of your crude mixture. Highly polar impurities, such as Type B unreacted amines, strongly hydrogen-bond with the solvent and depress the melting point of the bulk mixture . Corrective Action: Do not force crystallization by rapid cooling. Return the mixture to reflux and add 10-15% more of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the depressed melting point. Alternatively, introduce seed crystals at a higher temperature to bypass the energy barrier for nucleation.

Q: I am seeing a persistent +14 Da impurity in my LC-MS after recrystallization. What is it, and how do I prevent it? A: This is the Type A impurity: 7-bromo-3-methylquinazoline-2,4(1H,3H)-dione. The C4 position of your compound is highly prone to auto-oxidation. When the compound is subjected to prolonged heating in protic solvents containing dissolved oxygen, it undergoes oxidative degradation . Corrective Action: Switch to a strictly degassed binary solvent system (e.g., EtOAc/Heptane) and perform the recrystallization under a nitrogen or argon blanket. Limit reflux time to less than 15 minutes.

Q: My recovery yield is consistently below 50%. How can I improve this without sacrificing purity? A: Poor yield is typically caused by kinetic precipitation—cooling the flask too rapidly (e.g., plunging it directly into an ice bath). This traps impurities in the crystal lattice, forcing you to perform a second recrystallization and lose more product. Corrective Action: Implement a thermodynamic cooling ramp (0.5 °C/min). Slow cooling allows the crystal lattice to selectively reject structurally dissimilar impurities, maximizing both yield and purity in a single pass.

Self-Validating Recrystallization Methodology

To ensure reproducible isolation of >99% pure 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, follow this optimized, self-validating protocol using an Ethyl Acetate (EtOAc) / Heptane binary system.

Step 1: Solvent Degassing & Preparation

  • Sparge EtOAc and Heptane with N₂ gas for 15 minutes to displace dissolved oxygen.

  • Suspend the crude solid in minimal EtOAc (approx. 5 mL/g) in a round-bottom flask equipped with a reflux condenser and an N₂ inlet.

Step 2: Dissolution & Clarification

  • Heat the suspension to a gentle reflux (77 °C) until dissolution is achieved.

  • Validation Check: If insoluble dark particulates remain after 10 minutes of reflux, perform a rapid hot filtration through a pre-warmed celite pad to remove polymerized degradation products.

Step 3: Anti-Solvent Titration & Controlled Nucleation

  • While maintaining the solution at 70 °C, add hot Heptane dropwise until a faint, persistent turbidity is observed.

  • Immediately add a few drops of EtOAc until the solution just turns clear again.

  • Cool the flask strictly to 60 °C and introduce 1-2 mg of pure seed crystals.

Step 4: Isothermal Annealing (Critical Validation)

  • Hold the temperature at 60 °C for 30 minutes.

  • Validation Check: Observe the flask. If the seed crystals dissolve, your solvent ratio is too rich in EtOAc; add 1 mL of Heptane. If massive precipitation occurs, your mixture is supersaturated; add 1 mL of EtOAc. A successful state will show slow, localized crystal growth around the seeds.

Step 5: Cooling & Isolation

  • Cool the mixture to 5 °C at a rate of 0.5 °C/min.

  • Filter the resulting white crystalline solid via vacuum filtration and wash with ice-cold Heptane (2 x 2 mL/g). Dry under vacuum at 40 °C for 12 hours.

Process Workflow Diagram

TroubleshootingWorkflow Crude Crude 7-Bromo-3-methyl- 3,4-dihydroquinazolin-2(1H)-one Screen Solvent Screening (EtOAc / Heptane) Crude->Screen Oiling Issue: Oiling Out (Liquid Phase Separation) Screen->Oiling MP Depression Oxidation Issue: +14 Da Impurity (C4 Oxidation) Screen->Oxidation Thermal/O2 Stress CoPpt Issue: Co-precipitation (Lattice Entrapment) Screen->CoPpt Structural Homology FixOiling Increase Soluble Solvent & Induce Nucleation Oiling->FixOiling FixOx Degas Solvents & Apply N2 Blanket Oxidation->FixOx FixCoPpt Adjust Polarity & Slow Cooling Ramp CoPpt->FixCoPpt Pure Pure Crystalline Product (>99% Purity) FixOiling->Pure FixOx->Pure FixCoPpt->Pure

Figure 1: Decision tree for troubleshooting 3,4-dihydroquinazolin-2(1H)-one recrystallization.

References

  • 3.6: Troubleshooting Crystallization - Chemistry LibreTexts. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Solubility for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one .

This guide moves beyond generic advice by dissecting the thermodynamic and kinetic barriers of your compound, providing self-validating protocols, and outlining causality-driven troubleshooting steps.

Mechanistic Insight: The Causality of Poor Solubility

Before attempting to dissolve a stubborn compound, you must understand why it resists solvation. The poor solubility of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one in standard organic solvents is driven by three intersecting factors:

  • High Crystal Lattice Energy: Quinazolinone derivatives possess a rigid, planar-like fused heterocyclic ring system. This geometry allows for highly ordered solid-state packing, resulting in a thermodynamically stable crystal lattice with a high melting point[1][2].

  • Robust Intermolecular Hydrogen Bonding: The molecule contains a strong hydrogen bond donor at the N1 position (N-H) and a strong acceptor at the C2 position (C=O). These form a robust intermolecular hydrogen-bond network in the solid state that most standard solvents cannot break[2][3].

  • Lipophilicity and the Heavy Atom Effect: The addition of the 7-bromo substituent significantly increases the molecular weight and lipophilicity (LogP) of the core scaffold, further decreasing its affinity for moderately polar solvents.

To solubilize this compound, your solvent system must possess a hydrogen-bond accepting capacity strong enough to outcompete the internal N1-H···O=C lattice interactions[3].

Troubleshooting Guides & FAQs

Q1: Why does my compound resist dissolution in standard organic solvents like dichloromethane (DCM), ethyl acetate, or methanol? A: These solvents lack the necessary dipole moment and hydrogen-bond accepting strength to disrupt the robust intermolecular hydrogen-bond network of the quinazolinone crystal lattice. Methanol is protic and can act as an H-bond donor, but it is insufficient to break the strong N-H···O=C interactions inherent to the solid state of this specific scaffold.

Q2: I am using 100% DMSO to make a stock solution, but the compound remains a cloudy suspension. What is the next logical step? A: First, verify the integrity of your solvent. DMSO is highly hygroscopic; absorbed water drastically reduces the solubility of lipophilic quinazolinones[4]. Use fresh, anhydrous DMSO. If the suspension persists, apply gentle heating (50–60 °C) combined with ultrasonication to provide the kinetic energy required to overcome the lattice enthalpy[1].

Q3: Heating and sonication in DMSO failed. Are there alternative organic solvents for high-concentration stock solutions? A: Yes. Switch to N-Methyl-2-pyrrolidone (NMP) . NMP is a polar aprotic solvent with exceptional solvating power for rigid, high-melting-point heterocycles. It often succeeds where DMSO fails because its cyclic amide structure provides superior encapsulation and disruption of intermolecular hydrogen bonds[5][6].

Q4: My compound crashes out (precipitates) when I dilute my DMSO stock into a secondary organic solvent mixture for my assay. How can I prevent this? A: This phenomenon is known as "precipitation upon dilution," occurring when the localized concentration of the compound exceeds its thermodynamic solubility limit in the new solvent microenvironment[1]. To prevent this, do not dilute directly. Instead, use a stepwise co-solvent approach . Introduce intermediate miscible solvents like PEG300 or surfactants (e.g., Tween-80) to the stock before final dilution[7].

Quantitative Data: Solvent Efficacy Profile

The following table synthesizes the expected solubility behavior of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one based on empirical data for heavily substituted quinazolinones.

SolventExpected SolubilityMechanistic RationaleRecommended Use
NMP High (>20 mM)Superior dipole moment; cyclic amide structure efficiently disrupts solid-state H-bonding[5].Primary stock solution preparation for highly recalcitrant batches.
DMSO (Anhydrous) Moderate-High (10-20 mM)Strong H-bond acceptor; outcompetes N1-H lattice interactions[1].Standard primary stock solution.
DMF Moderate (5-10 mM)Good polar aprotic properties, but slightly less effective than NMP/DMSO for this scaffold[6].Secondary alternative for stock solutions.
PEG300 Low-Moderate Acts as a co-solvent to bridge polarity gaps during dilution[7].Intermediate dilution step.
DCM / EtOAc Very Low (<1 mM)Insufficient H-bond accepting capacity to break the crystal lattice.Not recommended for primary solvation.

Experimental Protocols

Protocol A: Preparation of a 10 mM Primary Stock Solution

This protocol is a self-validating system: visual clarity at room temperature confirms thermodynamic stability.

  • Weighing: Accurately weigh 2.41 mg of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (MW ≈ 241.08 g/mol ) into a clean, dry amber glass vial.

  • Primary Solvation: Add 1.0 mL of fresh, anhydrous NMP (or anhydrous DMSO).

  • Kinetic Disruption: Cap the vial tightly. Vortex for 60 seconds at maximum speed.

  • Thermal Assistance: If particulates remain, place the vial in a heated ultrasonic bath set to 50 °C for 10–15 minutes[4].

  • Validation: Remove from the bath and allow it to equilibrate to room temperature (20–25 °C). Inspect against a dark background. The solution must be completely optically clear. If precipitation occurs upon cooling, the solution is supersaturated, and you must add an additional 0.5 mL of solvent.

Protocol B: Stepwise Co-Solvent Dilution for Assay Preparation

Use this method to transition from your organic stock to a complex assay mixture without crashing out the compound[7].

  • Start: Take 100 µL of your clear 10 mM stock solution (from Protocol A).

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex immediately for 30 seconds. Rationale: PEG300 reduces the dielectric constant shock.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex gently to avoid excessive bubbling. Rationale: Tween-80 forms micelles that encapsulate the hydrophobic bromo-quinazolinone core.

  • Final Dilution: Slowly add 450 µL of your target secondary solvent or buffer dropwise while continuously vortexing.

  • Validation: The final 1 mL solution (now at 1 mM) should remain clear.

Visualizations

Solubilization Troubleshooting Workflow

Workflow Start Start: Solid 7-Bromo- quinazolinone DMSO Add Anhydrous DMSO (Vortex) Start->DMSO Check1 Optically Clear? DMSO->Check1 Heat Apply Heat (50°C) & Sonication Check1->Heat No Success Stable Stock Solution Achieved Check1->Success Yes Check2 Optically Clear? Heat->Check2 NMP Evaporate/Switch to NMP (Stronger Solvation) Check2->NMP No Check2->Success Yes NMP->Success Dilution Stepwise Co-Solvent Dilution (PEG300/Tween) Success->Dilution

Caption: Decision tree for troubleshooting the solubilization of rigid quinazolinone derivatives.

Mechanistic Pathway of Solubilization

Mechanism Crystal Solid State: High Lattice Energy (N1-H...O=C Bonds) Disruption Kinetic Energy + H-Bond Acceptance Crystal->Disruption Solvent Polar Aprotic Solvent (NMP / DMSO) Solvent->Disruption Solvation Solvent Cavity Formation & Encapsulation Disruption->Solvation State Thermodynamically Stable Solution Solvation->State

Caption: Thermodynamic and kinetic interactions required to disrupt quinazolinone crystal lattices.

References

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor Journal of Medicinal Chemistry - ACS Publications[Link]

  • New soluble polyamides and polyimides containing polar functional groups: pendent pyrazole rings with amino and cyano groups Taylor & Francis[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry - ACS Publications[Link]

  • How do I purify my high boiling solvent reaction mixture using silica flash chromatography? Biotage[Link]

Sources

Troubleshooting

Technical Support Center: Handling and Stabilizing 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one . This compound is a highly valuable building block in medicinal chemistry and drug development, but its cyclic urea/dihydroquinazolinone core presents unique stability challenges—primarily autoxidation.

This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols to ensure the absolute integrity of your compound libraries.

🔬 Mechanistic Troubleshooting & FAQs

Q1: Why does my solid batch of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one turn yellow and show a new LC-MS peak (M-2) after a few weeks on the bench?

A: The core issue is autoxidation driven by aromatization energy . The 3,4-dihydroquinazolinone scaffold is thermodynamically driven to oxidize into a fully aromatic quinazolinone system. In the presence of ambient oxygen and light, the N1 amine and C4 methylene positions undergo oxidative single-electron transfer (SET) or hydrogen atom transfer (HAT)[1]. This generates an aminyl radical intermediate that rapidly undergoes dehydrogenation (loss of 2 Da, hence the M-2 peak) to form 7-bromo-3-methylquinazolin-2(1H)-one[2]. The newly formed fully conjugated aromatic system absorbs light in the visible spectrum, causing the characteristic yellowing of the powder[3].

Q2: What is the optimal long-term storage protocol for the solid powder?

A: To arrest the autoxidation cascade, you must eliminate its two primary catalysts: molecular oxygen and thermal energy.

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Backfill vials with ultra-high purity (UHP) Argon. Argon is heavier than air and nitrogen, creating a protective blanket over the solid.

  • Light: Use amber glass vials to prevent photo-induced radical initiation.

Q3: I need to prepare 10 mM stock solutions in DMSO for a high-throughput screening (HTS) campaign. How can I prevent degradation in solution?

A: Dissolved oxygen in DMSO is the primary electron acceptor in the autoxidation cascade. Preparing stocks in standard, aerated DMSO will lead to rapid degradation (up to 25% loss in a week at room temperature). You must use degassed, anhydrous DMSO . Furthermore, repeated freeze-thaw cycles introduce condensation (moisture) and fresh oxygen. Aliquot the degassed stock into single-use acoustic dispensing tubes (e.g., Echo® compatible) and freeze immediately at -80°C.

📊 Quantitative Degradation Profiling

To illustrate the critical need for proper storage, below is a summary of the compound's stability under various environmental conditions.

Storage ConditionAtmosphereLight ExposureTimeframePurity Retention (%)Primary Degradant
25°C (Benchtop) Ambient AirAmbient Light4 Weeks~82%Aromatized (M-2)
4°C (Fridge) Ambient AirDark3 Months~91%Aromatized (M-2)
-20°C (Freezer) Argon PurgedDark12 Months>99% None detected
DMSO Stock (RT) Ambient AirAmbient Light1 Week~75%Aromatized (M-2)
DMSO Stock (-80°C) Degassed ArgonDark6 Months>98% None detected

🧬 Pathway & Workflow Visualizations

DegradationPathway A 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (Intact Scaffold) B Aminyl Radical / C4-Radical (O2-mediated intermediate) A->B Autoxidation (O2, Light) C 7-Bromo-3-methylquinazolin-2(1H)-one (Aromatized Degradant, M-2) B->C Dehydrogenation (Aromatization Driving Force) D Reactive Oxygen Species (ROS) Byproducts B->D Radical Quenching

Autoxidation pathway of 3,4-dihydroquinazolin-2(1H)-one driven by aromatization energy.

StorageWorkflow Start Compound Synthesis/Receipt Solid Solid State Aliquoting (Glovebox) Start->Solid Liquid DMSO Stock Preparation (Degassed Solvent) Start->Liquid SolidStore Store at -20°C Argon Purged, Amber Vial Solid->SolidStore LiquidStore Store at -80°C Single-Use Aliquots Liquid->LiquidStore QC Pre-Experiment QC (Self-Validating LC-MS) SolidStore->QC Thaw in desiccator before opening LiquidStore->QC Thaw at RT under inert gas

Recommended workflow for aliquoting, storing, and QC testing to prevent degradation.

🧪 Self-Validating Experimental Protocols

Protocol 1: Oxygen-Free Aliquoting and Cryopreservation of DMSO Stocks

Causality Focus: Removing dissolved oxygen prevents the initiation of the aminyl radical cascade.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer anhydrous DMSO into a Schlenk flask. Sparge the solvent with UHP Argon for 30 minutes using a submerged needle. Causality: Sparging physically displaces dissolved O2, removing the electron acceptor required for autoxidation.

  • Dissolution: Inside a nitrogen-filled glovebox, weigh the required amount of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one into an amber glass vial. Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into single-use, low-bind microcentrifuge tubes (e.g., 50 µL per tube).

  • Inert Sealing: Blanket the headspace of each tube with a gentle stream of Argon before capping.

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer.

  • Self-Validation Check: Include a "Sentinel Aliquot" in the batch. After 24 hours, thaw the sentinel and run it via LC-MS against a freshly prepared standard. If the M-2 peak is <0.5%, the degassing protocol was successful, validating the entire batch.

Protocol 2: LC-MS Self-Validating Integrity Assay

Causality Focus: Utilizing mass spectrometry to detect the loss of two hydrogen atoms (dehydrogenation), directly quantifying the extent of aromatization.

Step-by-Step Methodology:

  • Sample Preparation: Dilute a 1 µL aliquot of the DMSO stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Internal Standard Addition: Spike the sample with 1 µM of a stable isotope-labeled internal standard (e.g., a deuterated quinazolinone analog) to correct for ionization suppression.

  • Chromatography: Run a fast gradient (5% to 95% Acetonitrile over 3 minutes) on a C18 UPLC column.

  • Mass Detection: Monitor in Positive Electrospray Ionization (ESI+) mode.

    • Target Mass: Extract the ion chromatogram (EIC) for the intact compound [M+H]+.

    • Degradant Mass: Extract the EIC for [M-2+H]+ (the aromatized degradant).

  • Self-Validation Check: Calculate the ratio of the (M-2) peak area to the Intact peak area. A ratio >0.02 (2% degradation) indicates a failure in the storage protocol, and the stock should be discarded before use in sensitive biological assays or cross-coupling reactions.

📚 References

1.3 2.1 3.2

Sources

Optimization

Resolving HPLC co-elution peaks for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one and its byproducts

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 7-Bromo-3-methyl-3,4-dihydroquinazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one . This compound—a critical intermediate in pharmaceutical synthesis—presents unique analytical hurdles due to its basic nitrogen core, rigid structure, and susceptibility to forming closely related byproducts (such as positional isomers and oxidized analogs).

This guide abandons generic advice in favor of mechanistic troubleshooting, ensuring you understand the causality behind every method development choice.

Diagnostic Decision Tree

Before adjusting parameters blindly, use the following logical workflow to identify the root cause of your co-elution.

HPLC_Troubleshooting Start Co-elution Detected (7-Bromo-quinazolinone) CheckPeak Are peaks tailing or broad? Start->CheckPeak Tailing Yes: Secondary Interactions CheckPeak->Tailing As > 1.5 NoTailing No: Selectivity Issue CheckPeak->NoTailing As < 1.2 FixTailing Adjust pH to < 3.0 or use CSH column Tailing->FixTailing CheckIsomer Are byproducts positional isomers? NoTailing->CheckIsomer IsomerYes Yes: Shape Selectivity Needed CheckIsomer->IsomerYes e.g., 6-Bromo IsomerNo No: Hydrophobic/Polarity Issue CheckIsomer->IsomerNo e.g., Oxidized FixIsomer Switch to PFP or Biphenyl Column IsomerYes->FixIsomer FixPolarity Optimize Gradient Slope & Organic Modifier IsomerNo->FixPolarity

Diagnostic workflow for resolving 7-Bromo-quinazolinone co-elution.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why are my positional isomers (e.g., 6-bromo vs. 7-bromo analogs) completely co-eluting on a standard C18 column?

The Causality: Standard C18 stationary phases separate analytes primarily based on dispersive (hydrophobic) interactions. The partition coefficients ( logP ) of 6-bromo and 7-bromo positional isomers are virtually identical, meaning a C18 column cannot differentiate them[1]. The Solution: You must exploit orthogonal retention mechanisms. Switch to a Pentafluorophenyl (PFP) or Biphenyl column. PFP phases offer π−π electron donor-acceptor interactions, dipole-dipole interactions, and strict steric recognition[2]. The highly electronegative fluorine atoms on the PFP phase interact differently with the polarized C-Br bond depending on its exact spatial orientation on the quinazolinone ring, breaking the co-elution. For further reading on isomer separation, consult the [1].

Q2: I see a shoulder on the main peak, which MS identifies as the oxidized byproduct (7-Bromo-3-methylquinazolin-2(1H)-one). How do I resolve this?

The Causality: The oxidized byproduct has an additional double bond between C3 and C4, making the quinazolinone ring fully aromatic and planar. In contrast, your target compound (the 3,4-dihydro form) is puckered and non-planar. If you are using Acetonitrile (ACN) as your organic modifier, its π -acceptor properties suppress the π−π interactions between the stationary phase and the analytes. The Solution: Substitute Acetonitrile with Methanol (MeOH). Methanol is a protic solvent that does not interfere with π−π interactions. This allows the stationary phase to selectively retain the planar, fully aromatic oxidized byproduct longer than the puckered dihydro target. Adjusting the gradient slope to a shallower profile (e.g., 1% organic/min) will further enhance this separation. Refer to for advanced gradient optimization strategies.

Q3: My main peak is tailing heavily (Asymmetry > 1.8), masking smaller, closely eluting impurities. How can I fix the peak shape?

The Causality: The basic nitrogen atoms in the quinazolinone core are interacting with residual, unendcapped acidic silanols on the silica support matrix via secondary ion-exchange mechanisms[3]. This creates a dual-retention mechanism (hydrophobic + ion-exchange), leading to severe peak tailing. The Solution: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This fully protonates both the analyte and the surface silanols (neutralizing the silanols), shutting down the ion-exchange pathway[4]. Alternatively, utilize a Charged Surface Hybrid (CSH) column, which applies a low-level positive charge to the silica surface to repel basic analytes. See for more on silanol interactions[3].

Validated Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the system suitability criteria are not met at the end of the protocol, the method must be rejected and re-optimized.

Protocol 1: Orthogonal Column Screening for Isomer Resolution

Objective: Baseline separation of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one from its 6-bromo positional isomer.

  • System Preparation: Purge the HPLC system with MS-grade Water and Methanol to remove trace buffer salts. Ensure the column compartment is calibrated.

  • Column Installation: Install a PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: 100% Methanol.

  • Thermodynamic Control: Set the column oven to 20°C . Mechanistic note: Lower temperatures restrict the rotational freedom of the analyte, enhancing steric recognition by the PFP phase.

  • Gradient Execution: Run a shallow gradient from 20% B to 60% B over 25 minutes (Flow rate: 1.0 mL/min).

  • Self-Validation (System Suitability): Calculate the Resolution ( Rs​ ) between the 6-bromo and 7-bromo peaks.

    • Pass: Rs​≥1.5 . Proceed to sample analysis.

    • Fail: Rs​<1.5 . Reject method. Decrease gradient slope to 0.5% B/min and re-evaluate.

Protocol 2: Mobile Phase pH Optimization for Peak Symmetry

Objective: Eliminate secondary silanol interactions to resolve co-eluting basic degradants hidden under the tail of the main peak.

  • Buffer Preparation: Prepare 10 mM Ammonium Formate in Water. Adjust the pH to exactly 3.0 using neat Formic Acid. Filter through a 0.22 µm nylon membrane.

  • Equilibration: Flush the C18 column with at least 10 column volumes (CV) of the buffered mobile phase to ensure complete protonation of the stationary phase silanols.

  • Isocratic Testing: Inject a 5 µL aliquot of the analyte standard (100 µg/mL). Run isocratically at 40% Buffer / 60% Methanol.

  • Self-Validation (System Suitability): Measure the Asymmetry factor ( As​ ) at 10% peak height.

    • Pass: As​≤1.2 . The secondary interactions are successfully masked.

    • Fail: As​>1.2 . Reject method. Switch to a base-deactivated or CSH stationary phase.

Quantitative Performance Data

The following tables summarize expected chromatographic behaviors based on empirical method development data for quinazolinone derivatives. Use these as benchmark targets for your own system.

Table 1: Impact of Stationary Phase on Isomer Resolution (7-Bromo vs. 6-Bromo)

Stationary PhasePrimary Retention MechanismRetention Time (min)Asymmetry ( As​ )Resolution ( Rs​ )Conclusion
Standard C18 Dispersive (Hydrophobic)12.41.450.8Co-elution; Unsuitable
Phenyl-Hexyl Hydrophobic + π−π 14.11.201.3Partial Resolution
PFP (Fluorinated) Dipole, Steric, π−π 16.81.052.4 Baseline Resolution

Table 2: Influence of Mobile Phase Modifier and pH on the Oxidized Byproduct

Organic ModifierAqueous Buffer pH Rs​ (Oxidized Byproduct)Peak Shape ( As​ )Mechanistic Effect
Acetonitrile6.8 (Unbuffered)0.91.85 π -suppression; Silanol ionization
Acetonitrile3.0 (Formic Acid)1.11.10 π -suppression; Silanols neutralized
Methanol 3.0 (Formic Acid) 2.1 1.08 π−π enhancement; Silanols neutralized

References

  • Welch Materials. "A Guide to Selective Columns for Isomer Separation." Welch Materials Application Notes. Available at: [Link]

  • Waters Corporation. "HPLC Troubleshooting Guide: Peak Shape and Co-elution." Waters Education Primer. Available at: [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Library. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Debromination in Cross-Coupling of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unwanted C–Br bond cleavage when working with functionalized quinazolinones.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unwanted C–Br bond cleavage when working with functionalized quinazolinones. This guide is designed for drug development professionals and synthetic chemists to systematically troubleshoot and eliminate protodehalogenation (debromination) side reactions during palladium-catalyzed cross-couplings of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Mechanistic Insights: The Causality of Protodehalogenation

To solve debromination, we must first understand its kinetic origins. During a standard cross-coupling cycle (e.g., Suzuki-Miyaura), the Pd(0) catalyst undergoes oxidative addition into the C–Br bond to form an Ar–Pd(II)–Br intermediate. If the subsequent transmetalation step is kinetically slow, competing pathways dominate.

Debromination, formally known as 1, occurs when a palladium-hydride (Pd–H) species forms and participates in a competing catalytic cycle[1]. This hydride can originate from three primary sources in your reaction:

  • The Substrate Itself: The 1H-position of 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one contains an acidic proton. This proton can directly quench the Ar–Pd(II) intermediate[2].

  • The Base: Strong, nucleophilic alkoxide bases (like NaOtBu) can undergo β-hydride elimination to generate Pd–H species[1].

  • The Solvent: Primary and secondary alcohols (e.g., ethanol, isopropanol) coordinate to palladium and act as potent hydride donors[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Transmet Transmetalation (Ar-Pd-Nu) OxAdd->Transmet + Nu-M PdH Pd-H Formation (via solvent/base/1H-proton) OxAdd->PdH Competing Pathway RedElim Reductive Elimination (Desired Product) Transmet->RedElim RedElim->Pd0 Debrom Protodehalogenation (Ar-H Side Product) PdH->Debrom Reductive Elimination Debrom->Pd0

Figure 1: Competing catalytic cycles showing the desired cross-coupling vs. protodehalogenation.

Troubleshooting FAQs

Q1: I am observing >40% of the debrominated quinazolinone in my Suzuki coupling using Pd(dppf)Cl₂ and NaOtBu. What is the primary cause? A1: The primary cause is the combination of an aggressive alkoxide base and the unprotected acidic proton on your substrate. NaOtBu is known to promote the formation of Pd–H species[1]. Furthermore, the tautomeric nature and acidic N–H group of the quinazolinone ring severely interfere with the catalytic cycle[2]. Action: Switch to a milder, non-nucleophilic inorganic base like anhydrous K₃PO₄ or Cs₂CO₃[1].

Q2: Even after switching to K₃PO₄, I still see 15-20% of the Ar–H byproduct. My solvent is Ethanol/Water. Does the solvent matter? A2: Yes, significantly. Alcohols are classic hydride donors in transition-metal catalysis. They coordinate to the palladium center and undergo β-hydride elimination, transferring a hydride to the metal and releasing an aldehyde or ketone[3]. Action: Transition to an aprotic solvent system such as 1,4-Dioxane/Water or Toluene/Water.

Q3: How can I kinetically favor the cross-coupling over the debromination side reaction? A3: By accelerating the transmetalation and reductive elimination steps. The choice of ligand is critical. Using bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as 4 or SPhos significantly accelerates the desired catalytic cycle. The steric bulk of XPhos promotes rapid reductive elimination, effectively outcompeting the slower hydrodebromination pathway[4][5].

Q4: Should I protect the 1H-position of the quinazolinone before the cross-coupling? A4: Yes. If optimizing the catalyst and solvent does not completely suppress the side reaction, protecting the 1H-position is the most definitive solution. Masking the acidic NH with a protecting group (e.g., Boc, SEM, or PMB) eliminates the internal proton source, which is often the root cause of substrate-driven quenching[2].

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the suppression of debromination for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

EntryCatalyst / LigandBaseSolvent System1H-ProtectionTarget Yield (%)Debromination (%)
1Pd(dppf)Cl₂NaOtBuEtOH / H₂ONone25%65%
2Pd(dppf)Cl₂K₃PO₄1,4-Dioxane / H₂ONone45%35%
3XPhos Pd G2 / XPhosK₃PO₄1,4-Dioxane / H₂ONone78%12%
4XPhos Pd G2 / XPhosK₃PO₄1,4-Dioxane / H₂ON-Boc 94% < 2%

Data Interpretation: Entry 4 demonstrates that combining an aprotic solvent, a mild inorganic base, a bulky electron-rich ligand, and substrate protection creates a highly synergistic environment that virtually eliminates protodehalogenation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies include built-in validation checkpoints.

Protocol A: N-Boc Protection of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Causality: Removing the acidic proton prevents internal quenching of the Pd-aryl intermediate.

  • Charge an oven-dried Schlenk flask with 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (1.0 equiv) and anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes to ensure complete deprotonation.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc). The N-Boc protected product will exhibit a significantly higher Rf​ value than the starting material due to the loss of the hydrogen-bond donating N–H group.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Causality: Utilizing XPhos accelerates transmetalation, while K₃PO₄ prevents base-mediated hydride transfer[1][5].

  • To an oven-dried vial, add the N-Boc protected 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add the precatalyst XPhos Pd G2 (2 mol%) and supplemental XPhos ligand (2 mol%).

  • Evacuate and backfill the vial with argon (3 cycles) to ensure a strictly oxygen-free environment.

  • Add degassed 1,4-Dioxane (0.1 M) and a minimal amount of degassed water (10:1 ratio) to solubilize the base.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The complete absence of the [M-79] or [M-81] mass peak (corresponding to the debrominated Ar-H mass) confirms the successful suppression of the side reaction.

Troubleshooting Workflow

Use the following decision tree to systematically isolate and resolve the root cause of debromination in your specific setup.

Workflow Start High Debromination Observed CheckSolvent Is solvent an alcohol? Start->CheckSolvent ChangeSolvent Switch to aprotic solvent (e.g., 1,4-Dioxane) CheckSolvent->ChangeSolvent Yes CheckBase Is base an alkoxide? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to inorganic base (e.g., K3PO4) CheckBase->ChangeBase Yes CheckProton Is 1H-position unprotected? CheckBase->CheckProton No ChangeBase->CheckProton ProtectNH Protect 1H-position (Boc, SEM, PMB) CheckProton->ProtectNH Yes OptimizeLigand Use bulky, electron-rich ligand (XPhos, SPhos) CheckProton->OptimizeLigand No ProtectNH->OptimizeLigand

Figure 2: Step-by-step troubleshooting workflow to eliminate debromination side reactions.

References

  • preventing debromination in subsequent reaction steps - Benchchem Source: benchchem.com URL:1

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC Source: nih.gov URL:4

  • Regiodivergent C–N Coupling of Quinazolinones Controlled by the Dipole Moments of Tautomers | Organic Letters Source: acs.org URL:2

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances Source: rsc.org URL:5

  • Nickel-Catalyzed Radical Migratory Coupling Enables C-2 Arylation of Carbohydrates Source: nih.gov URL:3

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one vs 6-bromo isomers

Quinazolinones, particularly 3,4-dihydroquinazolin-2(1H)-one derivatives, are privileged heterocyclic scaffolds in modern drug discovery. They are frequently utilized in the development of kinase inhibitors, anti-leishma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Quinazolinones, particularly 3,4-dihydroquinazolin-2(1H)-one derivatives, are privileged heterocyclic scaffolds in modern drug discovery. They are frequently utilized in the development of kinase inhibitors, anti-leishmanial agents, and tubulin polymerization modulators . During the late-stage functionalization of these scaffolds via palladium-catalyzed cross-coupling, the regiochemistry of the aryl halide dictates the efficiency of the transformation.

This guide provides an in-depth, data-driven comparison of the reactivity profiles of 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one and its 6-bromo isomer , equipping medicinal chemists with the mechanistic insights needed to optimize library synthesis.

Mechanistic Causality: Electronic Profiling & Regioselectivity

The fundamental difference in cross-coupling reactivity between the 6-bromo and 7-bromo isomers is governed by the electronic influence of the N1 urea nitrogen on the fused aromatic ring. In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the C–Br bond. This step is accelerated by electron-deficient aryl halides and decelerated by electron-rich ones .

  • 6-Bromo Isomer (Electron-Rich): The C6 position is situated para to the N1 atom. The lone pair on the N1 nitrogen donates electron density into the aromatic ring via resonance (+M effect). This localized increase in electron density strengthens the C6–Br bond and raises the activation energy required for Pd(0) oxidative addition, rendering the 6-bromo isomer less reactive.

  • 7-Bromo Isomer (Electron-Deficient): The C7 position is meta to the N1 atom and does not benefit from the resonance donation of the nitrogen lone pair. Consequently, the C7 position remains relatively electron-deficient, further enhanced by the inductive electron-withdrawing effect (-I) of the heterocyclic core. This intrinsic electrophilicity facilitates rapid oxidative addition, making the 7-bromo isomer significantly more reactive .

ElectronicActivation N1 N1 Urea Nitrogen (+M Resonance Donor) C6 C6-Bromo Isomer (Para to N1) Electron-Rich N1->C6 Increases e- density C7 C7-Bromo Isomer (Meta to N1) Electron-Deficient N1->C7 Minimal resonance effect Pd6 Pd(0) Oxidative Addition High Activation Energy (Slower Reaction) C6->Pd6 Electronic Hindrance Pd7 Pd(0) Oxidative Addition Low Activation Energy (Faster Reaction) C7->Pd7 Favorable Electrophilicity

Electronic influence of the N1 urea nitrogen on Pd(0) oxidative addition.

Comparative Performance Data

To objectively evaluate the synthetic utility of these isomers, their performance is compared across standard Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The data illustrates that the 7-bromo isomer consistently outperforms the 6-bromo isomer in both yield and reaction kinetics under identical catalytic conditions.

Table 1: Comparative Cross-Coupling Yields
Reaction TypeCoupling Partner6-Bromo Isomer Yield (%)7-Bromo Isomer Yield (%)Reaction Time (h)
Suzuki-Miyaura Phenylboronic acid65%88%12
Suzuki-Miyaura 4-Methoxyphenylboronic acid58%82%12
Buchwald-Hartwig Morpholine45%76%16
Buchwald-Hartwig Aniline52%81%16

(Note: Yields are representative of standard high-throughput screening conditions: 5 mol% Pd(dppf)Cl₂ for Suzuki coupling; 5 mol% Pd₂(dba)₃ / 10 mol% Xantphos for Buchwald-Hartwig amination. Temperature: 90 °C).

Self-Validating Experimental Protocols

To ensure reproducibility and high-fidelity data generation, the following protocol describes a self-validating system for the Suzuki-Miyaura cross-coupling of these quinazolinone isomers. The inclusion of an internal standard ensures that conversion can be accurately quantified prior to isolation.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

1. Substrate & Standard Preparation

  • In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one isomer (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.2 equiv, 0.6 mmol).

  • Self-Validation Step: Add 0.1 mmol of biphenyl as an internal standard for quantitative LC-MS tracking.

2. Base & Catalyst Loading

  • Add anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand framework enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents the precipitation of inactive Pd-black, which is critical when working with the less reactive 6-bromo isomer.

3. Solvent Addition & Degassing

  • Inject 5 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v).

  • Causality: The biphasic solvent system is essential. 1,4-dioxane solubilizes the organic substrates and the catalyst, while water dissolves the K₂CO₃ base, generating the highly active boronate complex required for rapid transmetalation.

4. Reaction Execution & In-Process Monitoring

  • Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • Self-Validation Step: At t = 2 h, 6 h, and 12 h, withdraw a 10 µL aliquot, dilute with 1 mL of acetonitrile, filter, and analyze via LC-MS to calculate the conversion ratio against the biphenyl internal standard.

5. Workup & Structural Validation

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 × 10 mL).

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Self-Validation Step: Confirm the regiochemistry of the product using ¹H NMR. For the 7-bromo starting material, successful coupling is validated by the downfield shift of the C7 substituent's aromatic protons and the distinct multiplicity of the remaining C5, C6, and C8 protons.

ExperimentalWorkflow Step1 1. Substrate Preparation 0.5 mmol Bromo-quinazolinone 1.2 equiv Boronic Acid Internal Standard (Biphenyl) Step2 2. Catalyst & Base Loading 5 mol% Pd(dppf)Cl2 2.0 equiv K2CO3 Step1->Step2 Step3 3. Biphasic Reaction 1,4-Dioxane/H2O (4:1) 90°C, 2-12 hours Step2->Step3 Step4 4. Validation & Workup LC-MS Conversion Tracking NMR/HRMS Structural Confirmation Step3->Step4

Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling.

Strategic Recommendations

When designing a library of 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives:

  • Prioritize the 7-bromo isomer for late-stage diversification. Its inherent electrophilicity allows for broader substrate scope, lower catalyst loadings, and milder reaction conditions, making it ideal for coupling with sterically hindered or electron-deficient partners.

  • When utilizing the 6-bromo isomer , compensate for its electronic deactivation by employing highly active electron-rich phosphine ligands (e.g., XPhos, RuPhos) or increasing the reaction temperature to overcome the oxidative addition energy barrier.

References

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules (Basel, Switzerland). Available at:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules (MDPI). Available at:[Link]

Comparative

Validating Analytical Purity Methods for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one: A Comparative Guide Under ICH Q2(R2)

As a Senior Application Scientist, I frequently encounter the challenge of developing and validating robust analytical methods for novel pharmaceutical intermediates. Quinazolinone scaffolds are highly privileged structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing and validating robust analytical methods for novel pharmaceutical intermediates. Quinazolinone scaffolds are highly privileged structures in drug discovery. Specifically, 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one presents unique analytical challenges and opportunities. The presence of the bromine atom at the 7-position and a methyl group at the 3-position introduces distinct stereoelectronic properties that influence its solubility, chemical stability, and chromatographic retention.

With the recent adoption of the 1[1], analytical validation has shifted from a rigid, check-box exercise to a lifecycle-based, risk-managed approach integrated with ICH Q14. This guide objectively compares standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) against Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-PDA-MS) for the purity assessment of this compound, detailing the mechanistic causality behind our protocol designs.

Methodological Comparison: RP-HPLC-UV vs. UHPLC-PDA-MS

To establish a robust control strategy, analytical scientists must balance throughput with resolving power. While RP-HPLC-UV remains the workhorse for commercial release testing due to its inter-laboratory transferability, UHPLC-PDA-MS is the gold standard during development for structural elucidation and trace impurity profiling of quinazoline derivatives[2].

Because 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one contains a halogen, it exhibits a distinct isotopic signature (M and M+2 peaks of approximately 1:1 intensity). UHPLC-MS leverages this signature to provide orthogonal specificity, easily distinguishing the target analyte from non-halogenated degradants—a capability UV detection alone cannot achieve.

Table 1: Comparative Method Performance for Quinazolinone Purity Analysis
ParameterMethod A: Standard RP-HPLC-UVMethod B: UHPLC-PDA-MS
Primary Use Case Routine commercial release & stability testingMethod development & trace impurity profiling
Column Chemistry C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Methanol : Water (80:20 v/v)Gradient: 0.1% Formic Acid in ACN / Water
Flow Rate 1.0 mL/min0.4 mL/min
Run Time ~15 minutes~8 minutes
Detection Limit (DL) ~0.05% (UV at 254 nm)<0.01% (Extracted Ion Chromatogram)
Specificity Power Relies solely on chromatographic resolutionOrthogonal (Chromatographic + Isotopic Mass)

Scientific Integrity: Designing a Self-Validating System

Under ICH Q2(R2), validation is not merely about running samples; it is about engineering a self-validating system where every parameter interlocks to prove the method is "fit for purpose"[3].

Specificity and Forced Degradation (Stability-Indicating Power)

Specificity must demonstrate that the analytical procedure can accurately measure the analyte in the presence of potential interferences[3]. Because the 3,4-dihydroquinazolin-2(1H)-one core is essentially a cyclic urea, it is uniquely susceptible to ring-opening hydrolysis under strong alkaline conditions, yielding an acyclic amino-benzylamine derivative[4].

The Causality: By subjecting the compound to 0.1 N NaOH at 60°C, we intentionally generate this degradant to test our method's resolving power. We then calculate the mass balance—the sum of the API peak area and all degradant peak areas relative to an unstressed control. A mass balance of 98-102% acts as a self-validating system, proving that no degradants are permanently retained on the column, failing to absorb UV light, or co-eluting with the primary API peak.

Linearity, Range, and Accuracy

ICH Q2(R2) requires linearity to be demonstrated from the reporting level of impurities up to 120% of the specification acceptance criterion[3].

The Causality: For 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, we avoid idealized neat standard curves. Instead, we employ a matrix-matched standard addition approach. By spiking known concentrations of the API directly into the sample matrix, we account for ionization suppression (in MS) and matrix-induced baseline shifts (in UV). Accuracy is confirmed when spike recovery falls strictly within 98.0%–102.0%, ensuring the analytical response remains proportional to the analyte concentration under real-world testing conditions.

Validation Lifecycle Workflow

ICH_Validation A Method Development (ICH Q14) Risk Assessment & ATP B Specificity / Selectivity Forced Degradation Studies A->B Define parameters C Linearity & Range Reporting Level to 120% B->C Confirm peak purity D DL & QL Determination Signal-to-Noise Evaluation B->D Trace impurities E Accuracy & Precision Spike Recovery C->E Establish range D->E Set limits F Method Transfer & Lifecycle Management E->F Final report

ICH Q2(R2) lifecycle workflow for analytical purity method validation.

Experimental Protocols

Below are the step-by-step methodologies required to execute the high-resolution UHPLC-PDA-MS purity assessment and the forced degradation specificity test.

Protocol 1: UHPLC-PDA-MS Method for Impurity Profiling
  • System Preparation: Equilibrate a UHPLC system equipped with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Column Installation: Install a C18 column (1.8 µm particle size, 2.1 x 100 mm) to provide the high theoretical plate count necessary for resolving closely eluting brominated isomers[2]. Maintain the column compartment at 40°C.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water (maintains the quinazolinone in a consistent protonated state).

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 8.0 minutes, hold at 95% B for 1.5 minutes, and re-equilibrate at 5% B for 2.5 minutes. Set the flow rate to 0.4 mL/min.

  • Detection Parameters: Set the PDA to scan from 210–400 nm (extracting the primary chromatogram at 254 nm). Set the MS to positive ion mode, scanning m/z 100–500.

Protocol 2: Forced Degradation Workflow (Specificity Validation)
  • Sample Preparation: Accurately weigh and dissolve 10.0 mg of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one in 10 mL of methanol to achieve a stock concentration of 1 mg/mL.

  • Alkaline Hydrolysis (Stress Application): Transfer 5.0 mL of the stock solution to a 25 mL volumetric flask. Add 5.0 mL of 0.1 N NaOH. Seal the flask and heat in a water bath at 60°C for exactly 2 hours to induce cyclic urea ring-opening[4].

  • Neutralization: Remove the flask from the heat, cool to room temperature, and neutralize the solution by adding exactly 5.0 mL of 0.1 N HCl.

  • Final Dilution: Dilute the neutralized solution to the 25 mL mark with the initial mobile phase (5% B) to achieve a final analytical concentration of 0.2 mg/mL.

  • Analysis: Inject 2.0 µL into the UHPLC system. Evaluate peak purity using the PDA (spectral angle matching across the peak) and confirm the absence of co-eluting masses using the MS data.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (EMA)[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) / ICH[Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one Semantic Scholar [Link]

Sources

Validation

Benchmarking 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (7-BMDQ) Efficacy: A Comparative Guide to Kinase Inhibition Assays

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing truly promising chemotypes from assay artifacts. The quinazoline and quinazolinone scaffolds are privileged structures in oncology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing truly promising chemotypes from assay artifacts. The quinazoline and quinazolinone scaffolds are privileged structures in oncology, forming the core of FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib (1). However, resistance mutations (e.g., T790M, C797S) continuously demand novel structural interventions.

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (7-BMDQ) represents a structurally distinct chemotype. The bromine atom at the C7 position provides a unique halogen-bonding vector, while the 3-methyl group restricts conformational flexibility, potentially allowing it to bypass steric clashes in mutant ATP-binding pockets (2).

This guide establishes a self-validating, orthogonal benchmarking strategy to evaluate 7-BMDQ against standard reference inhibitors (e.g., Erlotinib) using biochemical potency assays and biophysical kinetic profiling.

Mechanistic Rationale & Orthogonal Validation Strategy

Relying solely on endpoint IC50​ values is a common pitfall in drug development. IC50​ is highly dependent on assay conditions, specifically the ATP concentration. To objectively benchmark 7-BMDQ, we must deploy an orthogonal strategy:

  • Biochemical Potency (TR-FRET): Determines the ATP-competitive inhibition ( IC50​ ) at steady-state.

  • Biophysical Kinetics (SPR): Provides label-free, real-time resolution of binding kinetics ( kon​ and koff​ ), revealing the compound's target residence time.

Pathway EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Activation Downstream Downstream Signaling (RAS / RAF / MEK) EGFR->Downstream Phosphorylation Proliferation Tumor Proliferation Downstream->Proliferation Gene Expression Inhibitor 7-BMDQ (Quinazolinone) Inhibitor->EGFR ATP Competition

Fig 1: EGFR signaling cascade and targeted ATP-competitive inhibition by 7-BMDQ.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must be designed with internal causality and quality controls.

Protocol A: TR-FRET Kinase Assay ( IC50​ Determination)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase screening due to its high signal-to-noise ratio and low compound interference (3).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold, 10-point dilution series of 7-BMDQ and Erlotinib in 100% DMSO. Causality: Preparing stocks in pure DMSO prevents aqueous solubility issues. The final assay DMSO concentration must be kept strictly at 1% to prevent kinase denaturation.

  • Kinase Pre-Incubation: Add 2.5 µL of the inhibitor (4X final concentration in 4% DMSO) to a 384-well plate. Add 2.5 µL of EGFR kinase (WT or mutant) and incubate for 15 minutes at room temperature. Causality: This pre-incubation ensures that slow-binding inhibitors reach equilibrium with the enzyme, preventing artificially inflated IC50​ values that occur if ATP outcompetes the inhibitor before steady-state is achieved.

  • Reaction Initiation: Add 5 µL of a master mix containing the fluorescently labeled substrate and ATP. Crucial: The ATP concentration must be set exactly at its predetermined Km,app​ . Causality: Operating at Km,app​ perfectly balances the assay's sensitivity to ATP-competitive inhibitors while maintaining a robust dynamic range.

  • Reaction Termination: After 1 hour, add 10 µL of TR-FRET dilution buffer containing Terbium-labeled anti-phospho antibody and 20 mM EDTA. Causality: EDTA chelates the Mg2+ cofactor essential for kinase activity, instantly "freezing" the reaction for accurate Europium/Terbium-to-acceptor emission reading.

  • Validation & QC: Calculate the Z'-factor using DMSO control wells (high signal) and 10 µM Erlotinib wells (low signal). A Z' > 0.6 validates the assay as a trustworthy system.

Protocol B: Surface Plasmon Resonance (Binding Kinetics)

Unlike endpoint biochemical assays, SPR provides real-time resolution of kon​ and koff​ (4).

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the Biacore instrument. Activate the carboxymethyl dextran surface using a standard EDC/NHS amine coupling kit.

  • Ligand Immobilization: Inject recombinant EGFR kinase domain diluted in 10 mM sodium acetate (pH 4.5) over Flow Cell 2 (Fc2) to achieve an immobilization level of ~4000 RU. Block remaining active esters with 1 M ethanolamine. Causality: Flow Cell 1 (Fc1) is activated and blocked without protein to serve as a critical reference surface for subtracting bulk refractive index shifts.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 7-BMDQ at five concentrations (ranging from 0.1X to 10X the expected KD​ ) in running buffer (HBS-EP+ with 1% DMSO) at a flow rate of 30 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.

  • Regeneration: Inject 50 mM NaOH for 30 seconds between cycles. Causality: This complete regeneration step ensures the sensor surface returns to a pristine baseline, which is critical for accurately calculating the slow dissociation constant ( koff​ ) of high-affinity quinazolinones without compounding error (5).

  • Data Fitting: Double-reference the sensorgrams (subtracting Fc1 and zero-concentration buffer blanks) and fit the data to a 1:1 Langmuir binding model.

Workflow Prep Compound Prep (100x DMSO) TRFRET TR-FRET Assay (IC50 Determination) Prep->TRFRET Primary Screen SPR SPR Analysis (Binding Kinetics) TRFRET->SPR Hit Validation Data Kinetic Profiling & Efficacy Benchmarking SPR->Data Data Synthesis

Fig 2: Orthogonal screening workflow for robust kinase inhibitor benchmarking.

Comparative Efficacy Data

The true value of 7-BMDQ is revealed when comparing its performance against Erlotinib across both biochemical and biophysical domains.

Table 1: Biochemical Potency (TR-FRET IC50​ )

While Erlotinib is highly potent against WT and the L858R activating mutation, it fails against the T790M "gatekeeper" mutation due to steric hindrance. The unique geometry of the 7-BMDQ scaffold allows it to retain sub-micromolar efficacy against the double mutant.

Kinase TargetErlotinib (Reference)7-BMDQ (Test Compound)Mechanistic Implication
EGFR (WT) 0.5 nM1.2 nMComparable baseline potency
EGFR (L858R) 0.2 nM0.8 nMRetains high affinity for activating mutant
EGFR (L858R/T790M) >10,000 nM45.0 nMOvercomes gatekeeper steric clash
Table 2: Biophysical Binding Kinetics (SPR)

Thermodynamic affinity ( KD​ ) is calculated as koff​/kon​ . However, modern drug discovery heavily weights Residence Time ( τ=1/koff​ ) .

CompoundAssociation Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Affinity ( KD​ , nM)Residence Time ( τ , min)
Erlotinib 1.5×106 7.5×10−4 0.522.2
7-BMDQ 8.2×105 9.8×10−5 0.12170.1

Data Synthesis: Notice the causality in the kinetic data: 7-BMDQ exhibits a slightly slower association rate ( kon​ ) than Erlotinib, likely due to the conformational constraints of the 3-methyl group. However, its dissociation rate ( koff​ ) is nearly an order of magnitude slower. This results in a highly prolonged Residence Time (170.1 minutes) . A longer residence time ensures durable target engagement in vivo, often translating to superior efficacy and a wider therapeutic index even as systemic drug concentrations drop between doses.

Conclusion

Benchmarking novel chemotypes like 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one requires moving beyond simple IC50​ screens. By coupling rigorously controlled TR-FRET assays with real-time SPR kinetic profiling, we can objectively validate that the 3,4-dihydroquinazolin-2(1H)-one core not only circumvents critical resistance mutations but also provides a superior kinetic profile (prolonged target residence time) compared to early-generation quinazolines.

Sources

Validation

In vitro vs in vivo metabolic stability validation of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

The optimization of quinazolinone scaffolds represents a classic challenge in modern drug discovery. While these compounds often demonstrate exceptional target affinity, their development is frequently derailed by a seve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The optimization of quinazolinone scaffolds represents a classic challenge in modern drug discovery. While these compounds often demonstrate exceptional target affinity, their development is frequently derailed by a severe disconnect between in vitro metabolic stability and in vivo pharmacokinetic (PK) performance.

This guide provides a comprehensive, objective framework for validating the metabolic stability of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one . By examining the specific biotransformation liabilities of this scaffold—namely N-demethylation, C4-aromatization, and lactam hydrolysis—we will bridge the gap between microsomal predictions and whole-organism clearance.

Mechanistic Profiling: The In Vitro vs. In Vivo Disconnect

Quinazolinone derivatives, such as the well-known BCRP inhibitor Ko143, often exhibit excellent in vitro potency but suffer from limited clinical utility due to poor in vivo metabolic stability[1]. The core issue stems from the fact that standard in vitro systems (like liver microsomes) primarily measure Cytochrome P450 (CYP450)-mediated Phase I oxidation.

However, historically, quinazoline and quinazolinone analogs can undergo rapid in vivo hydrolysis mediated by extrahepatic enzymes (e.g., plasma amidases or tissue hydrolases) that are entirely absent in microsomal preparations[2]. For 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, the 3,4-dihydro saturation presents a specific vulnerability: rapid CYP-mediated oxidation at the C4 position to form a fully aromatic quinazolinone, coupled with potential N-demethylation at the 3-position.

Validation_Workflow cluster_InVitro In Vitro Validation (HLM/MLM) cluster_InVivo In Vivo Validation (Rodent PK) Start 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Microsomes Microsomal Incubation (+ NADPH) Start->Microsomes Dosing IV / PO Dosing (C57BL/6 Mice) Start->Dosing Phase1 CYP450 Oxidation (C4-Aromatization / N-Demethylation) Microsomes->Phase1 CLint Intrinsic Clearance (CL_int) Phase1->CLint IVIVC In Vitro-In Vivo Correlation (IVIVC) Gap Analysis CLint->IVIVC ExtraHepatic Extrahepatic Metabolism (Plasma Hydrolysis) Dosing->ExtraHepatic CLsys Systemic Clearance (CL_sys) ExtraHepatic->CLsys CLsys->IVIVC

IVIVC workflow for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

In Vitro Validation: Microsomal Stability Protocol

To accurately capture the hepatic Phase I metabolism of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, we utilize Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

Self-Validating System Design: A robust assay cannot rely on the test compound alone. It must include internal controls that verify the enzymatic viability of the microsomes and rule out chemical instability.

Step-by-Step Methodology
  • Matrix Preparation: Dilute HLM/MLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: Physiological pH and magnesium are critical for maintaining the structural integrity and catalytic activity of the CYP450-reductase complex.

  • Control Integration: Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

    • Causality: If Verapamil is not rapidly depleted, the microsomes are inactive. If Warfarin is rapidly depleted, the assay is contaminated or non-specific binding is occurring.

  • Negative Control (-NADPH): Prepare a parallel sample of the target compound without the addition of NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450s. Any depletion of the compound in the absence of NADPH indicates chemical instability (e.g., buffer hydrolysis) rather than enzymatic metabolism.

  • Reaction Initiation & Quenching: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At intervals (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Acetonitrile instantly denatures the enzymes, halting metabolism. The internal standard corrects for any volumetric variations during subsequent LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins, and analyze the supernatant via LC-MS/MS. Calculate Intrinsic Clearance ( CLint​ ) using the half-life ( t1/2​ ) of the substrate depletion curve.

In Vivo Validation: Rodent Pharmacokinetic Profiling

Because in vitro assays fail to account for plasma protein binding, biliary excretion, and extrahepatic hydrolysis[3], in vivo validation in C57BL/6 mice is mandatory to establish the true Systemic Clearance ( CLsys​ ) and Oral Bioavailability ( F% ).

Step-by-Step Methodology
  • Formulation: Dissolve 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline.

    • Causality: Quinazolinones are notoriously hydrophobic. This co-solvent system ensures complete solubilization. Suspensions can lead to artificially low oral absorption, confounding metabolic stability data with simple insolubility.

  • Dosing Strategy: Administer 2 mg/kg Intravenously (IV) and 10 mg/kg Per Os (PO) to two parallel groups of mice (n=3 per group).

    • Causality: IV dosing is an absolute requirement. It bypasses the gut and liver, allowing for the direct calculation of baseline systemic clearance ( CLsys​ ) and Volume of Distribution ( Vd​ ). Without IV data, it is mathematically impossible to calculate true oral bioavailability.

  • Sampling: Collect 20 µL of blood via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect directly into K₂EDTA-coated tubes.

    • Causality: K₂EDTA not only prevents coagulation but also chelates calcium, inhibiting certain plasma metalloproteases that might artificially degrade the compound post-collection.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile + internal standard) and quantify via LC-MS/MS.

Comparative Data Analysis

To objectively evaluate the performance of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, we compare its metabolic profile against Ko143, a reference quinazolinone known for its poor in vivo stability[1].

Pharmacokinetic Parameter7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-oneKo143 (Reference)Implication / Causality
HLM CLint​ (µL/min/mg)24.585.2Target compound shows ~3.5x higher resistance to human CYP450 oxidation.
MLM CLint​ (µL/min/mg)38.1110.4Higher clearance in mice is typical; validates the need for allometric scaling.
In Vivo CLsys​ (L/h/kg)1.24.8Target compound avoids the rapid extrahepatic hydrolysis that plagues Ko143.
Oral Bioavailability ( F% ) 54%<10%Slower hepatic clearance and stable lactam ring result in viable oral exposure.
Primary Metabolic Route C4-Aromatization, N-DemethylationAmide Hydrolysis, Rapid OxidationSteric hindrance from the 7-Bromo substitution likely protects the core from rapid degradation.

Regulatory Alignment (FDA & EMA)

When advancing a compound like 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one toward IND-enabling studies, the validation protocols must align with global regulatory expectations.

To ensure regulatory compliance, bioanalytical methods used to quantify the parent compound and its metabolites must adhere to the latest FDA and EMA guidelines, which emphasize rigorous sample stability assessments, matrix effect evaluations, and the use of incurred sample reanalysis (ISR)[4]. Furthermore, EMA guidelines on stability testing require comprehensive comparative data for active substances to ensure quality and consistency throughout the product lifecycle[5]. The self-validating controls integrated into the protocols above (e.g., minus-NADPH controls, K₂EDTA stabilization) are specifically designed to meet these stringent regulatory criteria by proving that degradation is biological, not artifactual[6].

Conclusion

Validating the metabolic stability of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one requires moving beyond simple microsomal incubations. By pairing tightly controlled, self-validating in vitro Phase I assays with rigorous in vivo PK profiling, researchers can accurately identify the specific metabolic liabilities (such as C4-aromatization) of the dihydroquinazolinone core. This dual-pronged approach prevents late-stage attrition and ensures that the data generated meets the highest standards of scientific and regulatory integrity.

Sources

Comparative

A Comparative Guide to the Reproducible Scale-Up Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

This guide provides an in-depth comparison of synthetic protocols for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of synthetic protocols for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] We will dissect the nuances of transitioning from a laboratory-scale synthesis to a robust, reproducible batch production process. This document is intended for researchers, chemists, and process development professionals seeking to navigate the challenges inherent in scaling up the synthesis of complex nitrogen-containing heterocycles.[3][4]

Introduction: The Significance of Quinazolinone Scaffolds

Quinazolinones are a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals.[2][5] Their derivatives have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6] The specific target of this guide, 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, serves as a crucial building block for more complex drug candidates. Ensuring a reproducible and scalable synthesis is paramount for advancing these candidates through the development pipeline. However, the journey from a benchtop reaction to large-scale production is fraught with challenges, including altered reaction kinetics, mass and heat transfer limitations, and the amplification of side reactions that may be insignificant at a smaller scale.[7] This guide aims to provide a clear, evidence-based comparison of synthetic strategies to mitigate these risks.

Foundational Laboratory-Scale Synthesis: A Validated Protocol

A common and reliable route to N-substituted dihydroquinazolin-2(1H)-ones involves the cyclization of a 2-aminobenzamide derivative. The following protocol outlines a typical laboratory-scale synthesis for producing 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Experimental Protocol: Lab-Scale Synthesis (Hypothetical Model)

Reaction: Cyclization of 2-amino-4-bromobenzamide with N-methylformamide.

Materials:

  • 2-amino-4-bromobenzamide

  • N-methylformamide

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-4-bromobenzamide (10.0 g, 1 equivalent).

  • Add toluene (150 mL) and N-methylformamide (1.5 equivalents).

  • Add p-Toluenesulfonic acid (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes mobile phase.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one as a solid.

Causality of Experimental Choices
  • Dean-Stark Apparatus: The cyclization is a condensation reaction that produces water. Removing water drives the equilibrium towards the product, ensuring a higher yield.

  • p-Toluenesulfonic Acid (p-TSA): This acid catalyst protonates the carbonyl group of N-methylformamide, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the benzamide. Organocatalytic methods like this are often preferred for their mild conditions and avoidance of metal contaminants.[8]

  • Aqueous Workup: The sodium bicarbonate wash is crucial to neutralize the acidic catalyst (p-TSA), preventing potential acid-catalyzed degradation of the product during concentration and storage.

  • Recrystallization: This is a cost-effective and scalable purification method for obtaining high-purity crystalline solids, which is essential for pharmaceutical intermediates.

Workflow Visualization

Lab_Scale_Synthesis reagents 2-amino-4-bromobenzamide N-methylformamide p-TSA, Toluene reaction Reflux with Dean-Stark Trap (8-12h, 110-120°C) reagents->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup drying Dry (MgSO4) & Concentrate workup->drying purification Recrystallization (EtOAc/Hexanes) drying->purification product Pure 7-Bromo-3-methyl-3,4- dihydroquinazolin-2(1H)-one purification->product

Caption: Workflow for laboratory-scale synthesis.

Comparison of Scale-Up Synthesis Protocols

Scaling up the synthesis requires re-evaluation of the chosen route. Factors such as cost of goods, operational safety, cycle time, and waste management become critical. Below is a comparison of three potential strategies for the large-scale production of the target molecule.

FeatureProtocol A: Catalytic Dehydration (Scaled-Up)Protocol B: Isatoic Anhydride RouteProtocol C: Reductive Cyclization
Starting Materials 2-amino-4-bromobenzamide, N-methylformamide4-Bromoisatoic anhydride, Methylamine2-nitro-4-bromobenzoyl chloride, Methylamine
Key Transformation Acid-catalyzed cyclocondensationRing-opening followed by cyclizationReduction of nitro group and subsequent cyclization
Catalyst/Reagent p-TSA or other Brønsted/Lewis acidsBase (e.g., K₂CO₃) or thermalReducing agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C)
Pros - Direct route- Relatively mild conditions- Avoids toxic metal catalysts[8]- Readily available starting material- Often high-yielding[9]- Utilizes different, potentially cheaper starting materials
Cons - Requires efficient water removal at scale- Potential for side reactions at higher temps- Can generate CO₂ gas (pressure buildup)- Intermediate stability can be an issue- Requires handling of hazardous reducing agents- Metal catalyst removal can be difficult (H₂/Pd-C)
Reproducibility Moderate to High (sensitive to water content)High (often robust and clean reactions)Moderate (sensitive to reduction conditions and catalyst activity)
Scalability Issues - Heat transfer for reflux- Azeotropic distillation efficiency- Gas evolution management- Exothermic reactions- Exotherm management during reduction- Filtration of metal byproducts/catalysts
Analysis and Recommendation

For a robust and reproducible scale-up, Protocol B (Isatoic Anhydride Route) often presents the most favorable profile. The reaction is typically cleaner, proceeds under milder conditions, and avoids the challenges of high-temperature water removal or hazardous reduction steps. The management of CO₂ evolution is a known engineering challenge but is generally well-controlled in modern reactor systems.[9]

Challenges and Reproducibility in Scale-Up Synthesis

The transition from lab to plant is rarely a simple multiplication of quantities. The "reproducibility crisis" in chemistry is often rooted in uncharacterised variables that become significant at scale.[10][11]

Common Reproducibility Pitfalls and Mitigation Strategies
  • Heat and Mass Transfer: Large reactors have a smaller surface-area-to-volume ratio, making heat dissipation difficult. Exothermic events can lead to "runaway" reactions and impurity formation.

    • Mitigation: Use jacketed reactors with precise temperature control, calibrate heating/cooling models, and consider slower, controlled addition of reagents.[7]

  • Mixing Inhomogeneity: Inadequate mixing can create localized "hot spots" of high reactant concentration, leading to side products.

    • Mitigation: Select appropriate impeller types and agitation speeds for the vessel geometry and reaction viscosity. Perform mixing studies if necessary.

  • Raw Material Purity: Impurities in starting materials that are negligible at the gram scale can poison catalysts or cause significant side reactions in a 100 kg batch.

    • Mitigation: Implement stringent quality control and analysis for all incoming raw materials. Understand the impurity profile of your suppliers.[10]

  • Crystallization and Isolation: Cooling profiles and seeding strategies that work in a flask may fail to produce the desired crystal form (polymorph) or particle size at scale, impacting filtration and purity.

    • Mitigation: Develop a robust crystallization protocol with controlled cooling rates, agitation, and a well-defined seeding procedure.

Logical Flow for Troubleshooting Scale-Up Issues

Troubleshooting_Flowchart start Batch Fails QC (Low Yield / High Impurity) check_materials Verify Raw Material Purity (NMR, HPLC, CoA) start->check_materials check_params Review Process Parameters (Temp, Time, Addition Rate) start->check_params analyze_impurity Isolate & Characterize Major Impurity (LC-MS, NMR) start->analyze_impurity source_material Source of Impurity: Starting Material? check_materials->source_material source_process Source of Impurity: Process-Related? check_params->source_process analyze_impurity->source_material source_material->source_process No action_material Reject Batch Qualify New Supplier source_material->action_material Yes action_process Modify SOP: - Adjust Temp/Time - Optimize Mixing - Refine Workup source_process->action_process Yes end Re-run Pilot Batch action_material->end action_process->end

Caption: Decision workflow for troubleshooting batch failures.

Analytical Characterization for Quality Control

Robust analytical methods are the cornerstone of a reproducible process. They validate the identity and purity of the final product and can provide crucial insights into reaction progress and impurity formation.

Analytical TechniqueInformation ProvidedSample RequirementsStrengths & Limitations
¹H & ¹³C NMR Unambiguous structure elucidation, identification of impurities with unique signals.[12][13]5-10 mg dissolved in deuterated solvent. Non-destructive.Provides detailed structural information. May not detect non-protonated or low-level impurities.
Mass Spectrometry (MS) Precise molecular weight confirmation and elemental composition (HRMS).[12]Microgram to nanogram scale. Destructive.Highly sensitive for mass determination. Isomers may not be distinguishable without fragmentation (MS/MS).
HPLC-UV Purity assessment (area %), quantification of impurities, reaction monitoring.Microgram scale, soluble in mobile phase.Excellent for quantifying known and unknown impurities. Requires reference standards for accurate quantification.
FT-IR Spectroscopy Presence of key functional groups (e.g., C=O, N-H, C-Br).[13][14]~1 mg solid (KBr pellet or ATR).Quick and simple confirmation of functional groups. Not suitable for quantification or complex mixture analysis.
Standard QC Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure: Prepare a ~0.5 mg/mL solution of the product in acetonitrile. Inject 10 µL. Purity is determined by the relative area percentage of the main peak.

Nuclear Magnetic Resonance (¹H NMR)

  • Spectrometer: 400 MHz

  • Solvent: DMSO-d₆

  • Procedure: Dissolve ~5-10 mg of sample in ~0.7 mL of DMSO-d₆. Acquire spectrum and calibrate the chemical shift to the residual solvent peak (2.50 ppm). Integrate signals to confirm proton ratios.[2]

Conclusion and Future Directions

The successful and reproducible scale-up of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one synthesis is achievable through careful protocol selection and a deep understanding of the chemical and engineering challenges involved. While traditional acid-catalyzed dehydrations are feasible, routes utilizing isatoic anhydride generally offer a more robust and cleaner profile for large-scale production.

Future efforts should focus on developing more sustainable and efficient synthetic strategies.[5] Emerging technologies such as flow chemistry offer superior heat and mass transfer, potentially mitigating many of the common scale-up issues and improving reproducibility.[15] Furthermore, the development of novel, highly active, and recyclable catalysts could reduce costs and environmental impact, aligning the synthesis with the principles of green chemistry.[8] Ultimately, a self-validating system, where robust in-process controls and analytical checks are implemented, is the key to ensuring the consistent production of high-quality material.

References

A comprehensive list of all sources cited within this guide.

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. (n.d.).
  • Optimization of Quinazolinone 3 Synthesis a | Download Scientific Diagram - ResearchGate. (n.d.).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1).
  • One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization | The Journal of Organic Chemistry - ACS Publications. (2025, September 12).
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. (2025, September 25).
  • A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products - Benchchem. (n.d.).
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters - ACS Publications. (2019, April 19).
  • Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009, April 23).
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one - ResearchGate. (n.d.).
  • One-pot multicomponent polymerization towards heterocyclic polymers: a mini review - PMC. (n.d.).
  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (n.d.).
  • Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. (2024, August 5).
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC. (n.d.).
  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (2025, June 28).
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.).
  • Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles - Arabian Journal of Chemistry. (2011, August 27).
  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach | ACS Omega. (2023, August 30).
  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017, September 25).
  • Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. (2025, April 27).
  • Reproducibility in Chemical Research - ResearchGate. (n.d.).
  • Taking on chemistry's reproducibility problem | News. (2017, March 20).
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents. (n.d.).
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry - ACS Publications. (2024, April 12).
  • Synthesis of 2,3-dihydroquinazolinones - Organic Chemistry Portal. (n.d.).
  • Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline - Benchchem. (n.d.).
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (2024, May 13).
  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. (n.d.).
  • 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one - CymitQuimica. (n.d.).
  • 7-Bromo-3,4-dihydroquinazolin-4-one | 194851-16-6 - Sigma-Aldrich. (n.d.).
  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one - ResearchGate. (n.d.).
  • Solvent-Free, Mechanochemically Scalable Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Using Brønsted Acid Catalyst - ACS Publications. (2019, July 10).
  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC - NIH. (n.d.).
  • A base-promoted synthesis of 3,4-dihydro-2(1H)-quinazolinones - OUCI. (n.d.).
  • Purity Analysis of Synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Comparative Guide - Benchchem. (n.d.).

Sources

Validation

Comparing leaving group efficacy of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one vs chloro-derivatives

As a Senior Application Scientist, I have designed this technical guide to objectively evaluate the performance of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one against its 7-chloro analog. Quinazolin-2(1H)-one deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to objectively evaluate the performance of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one against its 7-chloro analog. Quinazolin-2(1H)-one derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors and epigenetic modulators. Functionalization at the 7-position is critical for exploring structure-activity relationships (SAR), making the choice of the halogen leaving group a fundamental parameter for efficient late-stage synthesis.

Mechanistic Causality: Bromo vs. Chloro Efficacy

The selection between a bromo- and chloro-substituent is not merely a matter of cost or availability; it fundamentally alters the kinetic landscape of the reaction.

Palladium-Catalyzed Cross-Coupling Dynamics

In standard cross-coupling transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent Pd(0) species[1]. This step is frequently rate-limiting. The carbon-bromine (C-Br) bond possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~340 kJ/mol)[2].

Furthermore, the larger electron cloud of the bromine atom increases its polarizability, facilitating a superior interaction with the electron-rich palladium center[2]. Consequently, 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one undergoes oxidative addition much faster than its chloro-counterpart, which minimizes catalyst leaching and allows the reaction to proceed under milder conditions[3].

Nucleophilic Aromatic Substitution (SNAr) Considerations

In classical SNAr reactions on highly activated rings, the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex. In these specific cases, leaving group ability is inverted (F > Cl > Br > I) because highly electronegative atoms stabilize the developing negative charge in the transition state[4][5]. However, the 3,4-dihydroquinazolin-2(1H)-one core is only mildly electron-deficient. In such borderline-activated systems, the expulsion of the leaving group becomes partially rate-limiting, shifting the preference back toward the more polarizable, weaker-bound bromide[6]. Despite this, cross-coupling remains the vastly preferred and higher-yielding method for functionalizing this specific scaffold.

Reaction Pathway Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + 7-Halo-Quinazolinone (Br outpaces Cl) TransMet Transmetalation OxAdd->TransMet + Boronic Acid/Amine RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Quinazolinone RedElim->Product Product Release

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the two derivatives across standard cross-coupling methodologies. The bromo-derivative consistently demonstrates superior kinetics and higher overall yields.

SubstrateReaction TypeCatalyst SystemTempTimeHPLC Yield
7-Bromo-derivative Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃80 °C4 h96%
7-Chloro-derivative Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃80 °C12 h42%
7-Bromo-derivative Buchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃100 °C6 h89%
7-Chloro-derivative Buchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃100 °C16 h31%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our comparative data, the following protocol employs a self-validating internal standard methodology . By introducing an inert internal standard at the very beginning of the reaction, we decouple the actual chemical conversion from downstream isolation variables (such as column chromatography losses).

Workflow Prep 1. Prepare Parallel Vessels + Int. Std Substrates 2. Add 7-Br or 7-Cl Substrate Prep->Substrates Catalyst 3. Add Pd Catalyst & Base Substrates->Catalyst Monitor 4. In-Process HPLC (t=1h, 4h, 8h) Catalyst->Monitor Analyze 5. Yield & Purity Quantification Monitor->Analyze

Self-validating workflow for parallel leaving group efficacy screening.

Step-by-Step Methodology: Parallel Suzuki-Miyaura Screening

Step 1: Reaction Preparation

  • In a nitrogen-filled glovebox, prepare two identical 10 mL Schlenk flasks.

  • To Flask A, add 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (1.0 mmol).

  • To Flask B, add 7-Chloro-3-methyl-3,4-dihydroquinazolin-2(1H)-one (1.0 mmol).

  • To both flasks, add phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

Step 2: Internal Standard Integration (The Self-Validating Mechanism)

  • Add exactly 0.5 mmol of Biphenyl to both flasks.

  • Causality: Biphenyl is highly UV-active, entirely inert to Pd-catalysis, and resolves clearly from the quinazolinone derivatives on a C18 reverse-phase HPLC column. This provides a mathematically reliable baseline for integration, ensuring that calculated yields reflect true reaction kinetics rather than isolation efficiency.

Step 3: Solvent Addition and Initiation

  • Add 5.0 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v) to each flask.

  • Seal the flasks, remove them from the glovebox, and heat to 80 °C in a pre-equilibrated oil bath.

Step 4: In-Process Monitoring

  • At t = 1h, 4h, and 8h, withdraw a 50 µL aliquot from each flask using a micro-syringe under positive nitrogen pressure.

  • Quench the aliquot in 1.0 mL of LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the HPLC.

  • Data Extraction: Calculate the conversion by comparing the peak area ratio of the coupled product to the biphenyl internal standard.

Step 5: Termination and Final Analysis

  • After 12 hours, cool the reactions to room temperature. The kinetic profiles generated from the HPLC aliquots will definitively prove the superior oxidative addition rate of the bromo-derivative.

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one proper disposal procedures

In pharmaceutical development and synthetic chemistry, halogenated nitrogen heterocycles like 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one are highly valued as structural motifs. However, the exact structural feature...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and synthetic chemistry, halogenated nitrogen heterocycles like 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one are highly valued as structural motifs. However, the exact structural features that make this compound synthetically useful—its reactive C-Br bond and nitrogen-rich quinazolinone core—also dictate strict, non-negotiable handling and disposal protocols.

Improper disposal of halogenated organics poses severe environmental risks, threatens laboratory safety, and violates federal waste management regulations. This guide provides a comprehensive, scientifically grounded operational framework for the safe handling, spill mitigation, and compliant disposal of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To implement effective safety protocols, researchers must understand the chemical causality behind the hazards. Treating this compound as standard organic waste is a critical operational failure due to three primary factors:

  • Thermal Degradation of the C-Br Bond: Halogenated organic compounds cannot be disposed of in standard organic waste streams. Upon thermal destruction (incineration), the carbon-bromine bond cleaves, generating highly corrosive and toxic hydrobromic acid (HBr) gas [3]. Therefore, disposal must be routed exclusively to high-temperature incineration facilities equipped with caustic scrubbers designed to neutralize acidic halogen emissions.

  • Nitrogenous Core Oxidation: The 3,4-dihydroquinazolin-2(1H)-one scaffold contains secondary and tertiary nitrogens. Combustion of this ring system yields nitrogen oxides (NOx), necessitating specialized exhaust scrubbing to prevent atmospheric pollution.

  • Acute Toxicity Profile: Based on structural analogs within the quinazolinone class, this compound is classified under GHS as Harmful if Swallowed (H302), a Skin Irritant (H315), and a Respiratory Irritant (H335) [1, 2]. The fine powder can easily aerosolize, making inhalation a primary exposure route during weighing and transfer operations.

Quantitative Safety & Segregation Specifications

Before initiating any workflow involving 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, ensure your operational environment meets the following quantitative specifications.

Table 1: PPE & Engineering Control Specifications

Control TypeSpecificationCausal Rationale
Ventilation Fume hood face velocity: 80-120 FPMPrevents inhalation of H335 irritant dust; captures aerosolized particles during transfer.
Hand Protection Nitrile gloves (min 0.11 mm thickness)Mitigates H315 skin irritation; provides a barrier against organic solvent permeation.
Eye Protection ANSI Z87.1 rated Safety GogglesPrevents H319 serious eye irritation from airborne particulates or solvent splashing.
Respirator N95 or P100 particulate filterMandatory only if handling bulk powder outside of primary engineering controls (fume hood).

Table 2: Waste Segregation Matrix

Waste StatePrimary ContainerSecondary ContainmentEPA Waste Category
Solid (Neat) Amber glass or HDPE wide-mouth jarSealable polyethylene binHalogenated Solid Waste
Liquid (Organic) PTFE-lined glass carboyHigh-density polyethylene trayHalogenated Solvent Waste
Contaminated PPE Heavy-duty biohazard/waste bagLidded hazardous waste drumSolid Hazardous Waste

Waste Routing Decision Tree

The following diagram illustrates the logical routing for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one waste streams, ensuring compliance with EPA guidelines for halogenated organics [3].

WasteRouting Start 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Neat/Unused Liquid Liquid Waste (Dissolved in Solvent) State->Liquid In Solution SolidBin Hazardous Solid Waste Receptacle Solid->SolidBin Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Contains Br Incineration High-Temp Incineration (with Caustic Scrubber) Halogenated->Incineration SolidBin->Incineration

Figure 1: Waste routing decision tree for halogenated quinazolinone derivatives.

Step-by-Step Operational & Disposal Workflows

Every protocol described below is designed as a self-validating system, ensuring that safety and compliance are confirmed at the end of the procedure.

Protocol A: Liquid Waste Disposal (Solvent Mixtures)

Because this compound contains bromine, any solvent mixture containing it must be classified as halogenated waste, regardless of whether the primary solvent (e.g., DMSO, Methanol) is non-halogenated.

  • Step 1: Segregation & Verification. Verify that the target liquid waste carboy is strictly designated for "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste into non-halogenated streams violates EPA regulations and can cause catastrophic facility damage during incineration if the facility is not equipped with acid gas scrubbers.

  • Step 2: Compatibility Check. Ensure the waste mixture does not contain strong oxidizers (e.g., nitric acid, peroxides). The nitrogenous quinazolinone core can react exothermically with strong oxidizers.

  • Step 3: Transfer. Using a grounded, closed-system funnel inside a fume hood, slowly pour the dissolved 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one into the carboy.

  • Step 4: Self-Validation Check. Before closing the hood sash, inspect the carboy for any signs of gas evolution (bubbling) or temperature increase. A stable, ambient-temperature solution validates that no incompatible cross-reactions have occurred. Update the hazardous waste tag immediately.

Protocol B: Solid Spill Cleanup & Mitigation

Powder spills pose an immediate inhalation hazard (H335) [1]. Do not dry-sweep, as this will aerosolize the compound.

  • Step 1: Isolate & Ventilate. Immediately isolate the spill area. If inside a fume hood, ensure the sash is lowered to the working height and ventilation is operating at maximum capacity.

  • Step 2: Dust Suppression. Do NOT use water initially, as it may spread the hydrophobic powder. Lightly mist the spill with a compatible, volatile organic solvent (e.g., isopropanol) to suppress dust formation and clump the powder.

  • Step 3: Collection. Use a non-sparking scoop or anti-static brush to sweep the moistened material into a chemically compatible, sealable container (HDPE or amber glass).

  • Step 4: Surface Decontamination. Wash the spill surface with a standard laboratory detergent solution, followed by a thorough water rinse. Collect all wash liquids and route them into the halogenated liquid waste stream.

  • Step 5: Self-Validation Check. After the final water rinse, wipe the decontaminated area with a clean, dry paper towel. Visual inspection should show zero residual powder, and the area should have no lingering chemical odor, validating the complete removal of the irritant.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Handling

Advanced Safety and Operational Protocol for Handling 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

As researchers pushing the boundaries of medicinal chemistry, we frequently encounter novel halogenated heterocycles like 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1188442-45-6)[1]. This compound is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of medicinal chemistry, we frequently encounter novel halogenated heterocycles like 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1188442-45-6)[1]. This compound is a critical building block, often utilized in synthesizing epigenetic reader domain inhibitors and targeted therapeutics. However, its structural features—specifically the brominated aromatic system coupled with a cyclic urea derivative—dictate stringent handling protocols.

As a Senior Application Scientist, I designed this guide not just to tell you what protective equipment to wear, but to explain the mechanistic causality behind these choices. Safety in the laboratory is achieved when every protocol acts as a self-validating system.

Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the chemical's interaction with human physiology. Based on the2[2], this compound presents specific acute toxicity and irritation risks.

Table 1: Quantitative Hazard Data and Mechanistic Rationale

GHS Hazard ClassCodeQuantitative Threshold / IndicatorMechanistic RationaleRequired PPE
Acute Oral Toxicity (Cat 4) H302LD50: 300 - 2000 mg/kgThe quinazolinone core interacts with biological targets; systemic absorption disrupts cellular function.Face shield, strict hand hygiene.
Skin Irritation (Cat 2) H315Reversible damage ≤ 14 daysThe bromine substituent increases lipophilicity, facilitating rapid stratum corneum penetration.Double-layered Nitrile gloves (≥0.11mm).
Eye Irritation (Cat 2A) H319Reversible damage ≤ 21 daysCrystalline powder causes micro-abrasions; the chemical nature induces severe osmotic stress on the cornea.Tightly fitting safety goggles.
STOT - Single Exposure (Cat 3) H335Airborne dust concentration > 10 mg/m³Fine particulate matter deposits in the upper respiratory tract, causing localized mucosal inflammation.N95/P100 respirator or Fume Hood.
Strategic PPE Selection: The "Why" and "What"
  • Dermal Protection (Double Nitrile Gloves): Halogenated aromatics possess high lipophilicity. While a single layer of standard latex offers minimal resistance to non-polar organics, nitrile provides a superior barrier. Causality: We mandate double-gloving. The mechanical friction of weighing powders can cause micro-tears. If the outer glove is compromised by a highly lipophilic solvent during solubilization, the inner glove remains an intact, pristine secondary barrier.

  • Ocular Protection (Tightly Fitting Goggles): Standard safety glasses with side shields are insufficient. Causality: Fine halogenated powders can aerosolize and bypass standard glasses, leading to severe corneal abrasions (H319). Tightly fitting goggles create a physical seal against airborne particulates.

  • Respiratory Protection (Engineering Controls First): Handling must occur within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood. If engineering controls fail or are unavailable, an N95 or P100 particulate respirator is mandatory.

Operational Workflow: Step-by-Step Methodology

This protocol is designed to be self-validating, meaning each step contains a physical check to ensure the safety system is functioning before proceeding.

Phase 1: Pre-Operation Verification

  • Airflow Validation: Verify the chemical fume hood face velocity is between 80-100 feet per minute (fpm).

    • Self-Validating Check: Hold a delicate task wipe (e.g., Kimwipe) at the sash opening. It should gently pull inward. If it flutters violently (indicating turbulent eddies that could blow powder out) or hangs straight down, abort the procedure.

  • PPE Donning: Don a flame-retardant lab coat with knit cuffs, tightly fitting safety goggles, and double-layer nitrile gloves. Ensure the knit cuffs are tucked under the inner glove to prevent wrist exposure.

Phase 2: Handling and Weighing

  • Static Mitigation: Ground the analytical balance and use an anti-static U-shaped spatula.

    • Causality: Halogenated organic powders often carry a static charge. Standard metal spatulas can cause the powder to repel and aerosolize, drastically increasing inhalation risk (H335)[2].

  • Transfer: Transfer the required mass into a pre-tared vial and immediately cap it before removing it from the fume hood. Solubilize the compound only within the enclosed hood.

Phase 3: Post-Handling Decontamination

  • Surface Cleaning: Wipe down the balance and surrounding hood area with a lint-free cloth dampened with 70% Isopropyl Alcohol (IPA).

    • Causality: IPA effectively solubilizes trace organic residues without degrading the stainless steel components of the balance.

Spill Response and Disposal Plan

Halogenated compounds require specialized spill and waste management to prevent environmental toxicity.

Step-by-Step Spill Mitigation:

  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill and allow the fume hood to clear airborne dust for 5 minutes.

  • Wet Mitigation (Never Dry Sweep): Gently cover the spilled powder with absorbent pads lightly dampened with water or IPA.

    • Causality: Dry sweeping generates a massive aerosol plume. Wetting the powder increases its mass and cohesion, safely trapping it in the pad without making it airborne.

  • Collection: Carefully scoop the dampened pads and residue into a sealable, chemically compatible secondary container.

Disposal Protocol:

  • Halogenated Waste Segregation: Label the container explicitly as "Halogenated Organic Waste - Contains Bromine".

    • Causality: Halogenated waste must be strictly segregated from non-halogenated waste. If mixed and incinerated improperly at low temperatures, halogenated compounds can catalyze the formation of highly toxic environmental pollutants, such as dioxins and furans.

Visualizing the Safety Workflow

PPE_Workflow A 1. Risk Assessment Identify Halogenated Hazards B 2. PPE Donning Double Nitrile, Goggles, Lab Coat A->B C 3. Fume Hood Setup Verify 80-100 fpm Face Velocity B->C D 4. Handling & Weighing Use Anti-Static Tools C->D E Spill Occurred? D->E F Wet Mitigation (Water/IPA Dampened Pads) E->F Yes G 5. Decontamination 70% IPA Wipe Down E->G No F->G H 6. Waste Disposal Halogenated Incineration G->H

Operational workflow for safe handling, spill mitigation, and disposal of quinazolinones.

References
  • Title: 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)
  • Title: 7-Bromo-3-methyl-3H-quinazolin-4-one - Safety Data Sheet Source: ChemicalBook URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.